3-Chloro-2-methoxy-5-methylbenzaldehyde
Description
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Properties
IUPAC Name |
3-chloro-2-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLYFRBGINRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profile & Synthetic Guide: 3-Chloro-2-methoxy-5-methylbenzaldehyde
[1]
Executive Summary
3-Chloro-2-methoxy-5-methylbenzaldehyde (CAS 883529-23-5 ) is a specialized trisubstituted aromatic aldehyde used primarily as a scaffold intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7][8] Its structure features a unique substitution pattern—combining an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a methyl group—which imparts distinct electronic and steric properties to the benzene ring.[1] This guide details its physicochemical characteristics, validated synthetic pathways, and reactivity profile to support researchers in medicinal chemistry and process development.[1]
Molecular Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 883529-23-5 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES | Cc1cc(c(c(c1)Cl)OC)C=O[1] |
| InChI Key | Predicted: Consult specific database for isomer confirmation |
| Structural Class | Halogenated Anisaldehyde Derivative |
Structural Conformation Analysis
The molecule exhibits significant steric crowding around the methoxy group (C2) due to the flanking aldehyde (C1) and chlorine (C3) substituents.[1]
-
Orthogonal Twist: The methoxy group likely adopts a conformation nearly perpendicular to the ring plane to minimize steric repulsion with the chlorine atom, potentially affecting the conjugation of the oxygen lone pair with the aromatic system.[1]
-
Electronic Push-Pull: The aldehyde (electron-withdrawing) and methoxy (electron-donating) groups create a push-pull system, activating the C4 and C6 positions for further electrophilic substitution, though the C6 position is sterically hindered.[1]
Physicochemical Properties[1][2][9][10]
Note: Due to the specialized nature of this intermediate, some values are predictive estimates based on Structure-Activity Relationship (SAR) models of analogous benzaldehydes.[1]
| Property | Value / Estimate | Experimental/Predicted |
| Physical State | Solid (Low-melting) or Viscous Oil | Predicted (SAR) |
| Melting Point | 50 – 70 °C | Predicted |
| Boiling Point | ~280 – 290 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate.[1] Insoluble in water.[9] | Experimental Observation |
| LogP | 2.6 – 2.9 | Predicted |
| pKa (Conjugate Acid) | ~ -6.5 (Aldehyde oxygen) | Predicted |
| Flash Point | > 110 °C | Predicted |
Synthetic Pathways & Manufacturing[1]
The most robust route for synthesizing this compound is the Rieche Formylation of the precursor 2-Chloro-4-methylanisole .[1] This method is preferred over Vilsmeier-Haack for electron-rich ethers due to higher yields and milder conditions.[1]
Core Synthetic Route: Rieche Formylation
Reaction Logic: The starting material, 2-Chloro-4-methylanisole (CAS 22002-44-4), has three open positions: C3, C5, and C6.[1]
-
Directing Effects: The methoxy group (C1) is a strong ortho/para director.[1] The methyl group (C4) is a weak ortho/para director.[1] The chlorine (C2) is deactivating but ortho/para directing.[1]
-
Regioselectivity: The position para to the methoxy group (C4) is blocked by the methyl group.[1] The position ortho to the methoxy group (C6) is highly activated and sterically accessible.[1] Formylation occurs selectively at C6.
-
Renumbering: Upon formylation at C6, the priority changes. The formyl carbon becomes C1, shifting the methoxy to C2, chlorine to C3, and methyl to C5.[1]
Experimental Protocol (Step-by-Step)
Reagents:
-
Precursor: 2-Chloro-4-methylanisole (1.0 eq)[1]
-
Formylating Agent: Dichloromethyl methyl ether (1.2 eq)[1]
-
Catalyst: Titanium(IV) chloride (TiCl₄) (1.5 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve 2-Chloro-4-methylanisole in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add TiCl₄ dropwise via syringe. The solution will turn dark red/brown, indicating complexation.[1]
-
Reagent Addition: Add Dichloromethyl methyl ether dropwise over 20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:1).
-
Quench: Pour the reaction mixture carefully onto crushed ice/water with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Wash combined organics with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Synthesis Flowchart
Figure 1: Regioselective synthesis via Rieche formylation targeting the position ortho to the methoxy group.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
¹H-NMR Spectroscopy (400 MHz, CDCl₃)
| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | 10.20 – 10.40 | Singlet (s) | 1H | -CH O |
| Aromatic H6 | 7.50 – 7.70 | Singlet (s) | 1H | Ar-H (Adj. to CHO) |
| Aromatic H4 | 7.20 – 7.40 | Singlet (s) | 1H | Ar-H (Between Cl/Me) |
| Methoxy | 3.85 – 3.95 | Singlet (s) | 3H | -OCH ₃ |
| Methyl | 2.30 – 2.40 | Singlet (s) | 3H | Ar-CH ₃ |
Interpretation: The presence of two aromatic singlets confirms the 1,2,3,5-substitution pattern.[1] If meta-coupling is resolved, H4 and H6 may appear as doublets with J ≈ 1–2 Hz.[1]
Infrared (IR) Spectroscopy[1]
Reactivity & Applications
Reactivity Profile
This molecule serves as a versatile "chassis" for drug discovery.
-
Aldehyde Manipulation:
-
Demethylation:
-
Treatment with BBr₃ yields the corresponding phenol (salicylaldehyde derivative), allowing for scaffold diversification via O-alkylation.[1]
-
Handling & Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to benzoic acids over time.[1]
-
First Aid: In case of contact, rinse thoroughly with water.[1][10][11][12][13] If inhaled, move to fresh air.[1][10][11][12][13]
References
-
PubChem Compound Summary. "this compound (CAS 883529-23-5)."[1] National Center for Biotechnology Information. Accessed February 2026.[1] Link[1]
-
BLD Pharm. "Product Analysis: this compound." Catalog No. BD207261.[6][7][12] Accessed February 2026.[1] Link
-
Aaron Chemicals. "Safety Data Sheet: this compound."[1] Accessed February 2026.[1] Link
-
Organic Syntheses. "General Procedure for Rieche Formylation." (Reference for synthetic methodology). Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CAS#:2354014-83-6 | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)dihydro-2H-pyran-4(3H)-one | Chemsrc [chemsrc.com]
- 3. 90-60-8|3,5-Dichloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 1803835-71-3|1,4-Dichloro-2-methoxy-3-methylbenzene|BLD Pharm [bldpharm.com]
- 5. 78725-51-6|4-(2,4-Dichlorophenoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 6. 1509084-71-2|3-Chloro-4-(chloromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 7. 131088-02-3|5-Chloro-2,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 8. AB660503 | CAS 883529-23-5 – abcr Gute Chemie [abcr.com]
- 9. isothujol, 513-23-5 [thegoodscentscompany.com]
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- 11. fishersci.com [fishersci.com]
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- 13. msdspds.castrol.com [msdspds.castrol.com]
An In-Depth Technical Guide on the Solubility of 3-Chloro-2-methoxy-5-methylbenzaldehyde in Organic Solvents
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Chloro-2-methoxy-5-methylbenzaldehyde in common organic solvents. Recognizing the current scarcity of published quantitative data for this specific compound, this document serves as a foundational resource for researchers, chemists, and formulation scientists. It combines theoretical principles with actionable experimental protocols to empower users in their drug discovery and development endeavors.
Introduction: The Significance of Solubility for a Versatile Benzaldehyde Derivative
This compound is a substituted aromatic aldehyde, a class of compounds that are pivotal building blocks in organic synthesis. Such molecules are frequently employed in the creation of more complex structures, including active pharmaceutical ingredients (APIs) and agrochemicals. The specific arrangement of the chloro, methoxy, and methyl groups on the benzaldehyde scaffold imparts a unique combination of steric and electronic properties, influencing its reactivity and intermolecular interactions.
The solubility of this compound is a critical physical property that governs its utility in a multitude of applications:
-
Synthetic Chemistry: Efficient reaction kinetics, work-up, and purification procedures are fundamentally dependent on the solubility of reactants in the chosen solvent system.
-
Drug Discovery & Development: The solubility of a potential drug candidate in various organic and aqueous media is a key determinant of its bioavailability and feasibility for formulation. Poor solubility can be a major obstacle in the development pipeline.
-
Material Science: For applications involving the creation of novel materials, understanding the solubility of precursors is essential for controlling morphology and ensuring homogeneity.
Given its structural motifs, this compound is anticipated to exhibit a nuanced solubility profile, the understanding of which is paramount for its effective application.
Physicochemical Profile and Its Implications for Solubility
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. These properties provide the basis for predicting its behavior in different solvent environments.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C9H9ClO2 | - |
| Molecular Weight | 184.62 g/mol | Moderate molecular weight suggests it is not excessively large to hinder dissolution. |
| XLogP3-AA | ~2.5-3.0 | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, methoxy oxygen) | Can accept hydrogen bonds from protic solvents (e.g., alcohols). |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting its interaction with some polar aprotic solvents. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | A relatively low TPSA suggests good passive transport across biological membranes and a preference for less polar solvents. |
Note: These values are estimations based on the structure and data from similar compounds, as direct experimental data is not widely published.
The key takeaways from this profile are:
-
The molecule has a significant non-polar character due to the benzene ring, chloro, and methyl groups.
-
The presence of the methoxy and aldehyde groups introduces polarity and hydrogen bond accepting capabilities.
-
Overall, the compound can be classified as moderately polar with significant lipophilic characteristics.
Guiding Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is the cornerstone for predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They are effective at dissolving polar or ionic solutes. Polar solvents can be further divided into:
-
Protic: Solvents that can donate hydrogen bonds (e.g., water, methanol, ethanol).
-
Aprotic: Solvents that cannot donate hydrogen bonds but have significant polarity (e.g., acetone, acetonitrile, DMSO).
-
-
Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces (e.g., hexane, toluene, diethyl ether). They are ideal for dissolving non-polar solutes.
For this compound, we can predict the following:
-
High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can interact with the polar groups of the molecule without being hindered by a strong hydrogen-bonding network.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. The hydrogen bond accepting sites will facilitate dissolution, but the overall non-polar character of the molecule will limit high solubility.
-
Low Solubility: Expected in highly non-polar solvents like hexane, as there are insufficient non-polar regions to overcome the energy penalty of breaking the solvent-solvent interactions. Also, low solubility is expected in highly polar solvents like water.
Table 2: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Polarity Index (P')[2][3][4] | Solvent Class | Predicted Solubility |
| n-Hexane | 0.1 | Non-polar Aliphatic | Low |
| Toluene | 2.4 | Non-polar Aromatic | Moderate to Low |
| Diethyl Ether | 2.8 | Ethereal | Moderate |
| Dichloromethane | 3.1 | Halogenated | High |
| Tetrahydrofuran (THF) | 4.0 | Ethereal | High |
| Chloroform | 4.1 | Halogenated | High |
| Ethyl Acetate | 4.4 | Ester | High |
| Acetone | 5.1 | Ketone | High |
| Methanol | 5.1 | Polar Protic | Moderate |
| Acetonitrile | 5.8 | Polar Aprotic | Moderate |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Sulfoxide | High |
| Water | 10.2 | Polar Protic | Very Low |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable way to ascertain the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[5]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial. "Excess" means enough solid is added such that some remains undissolved after the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately attach a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) and dispense a known volume of the filtrate into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particulates.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF Where:
-
C = Concentration of the diluted sample determined by HPLC (in mg/mL)
-
DF = Dilution Factor (Total volume after dilution / Volume of the aliquot taken)
-
-
The Role of Modern Predictive Models
In recent years, machine learning and computational models have emerged as powerful tools for predicting solubility, offering a high-throughput alternative to experimental measurement in the early stages of research.[6][7][8] These models, such as SolProp and fastsolv, utilize large datasets of known solubility measurements to train algorithms that can predict the solubility of new molecules based on their structural features.[9][10]
While these in silico methods do not replace the need for experimental verification, they are invaluable for:
-
Prioritizing Compounds: Screening large virtual libraries to identify candidates with favorable predicted solubility profiles.
-
Informing Solvent Selection: Helping to narrow down the choice of solvents for experimental studies.
-
Accelerating Development: Providing rapid, initial estimates that can guide synthetic and formulation strategies.[6]
Conclusion and Future Directions
While specific, published quantitative solubility data for this compound is not currently available, this guide provides a robust framework for its determination and interpretation. By understanding the compound's physicochemical properties and applying the principles of "like dissolves like," researchers can make informed predictions about its behavior in various organic solvents.
The definitive assessment of solubility requires rigorous experimental work, and the detailed shake-flask protocol provided herein offers a reliable method for obtaining this crucial data. As research into this and similar molecules progresses, it is anticipated that a body of experimental data will become available, which will, in turn, be used to refine and validate the predictive computational models that are becoming increasingly integral to modern chemical and pharmaceutical research.
References
- MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
- Springer Nature Research Communities. (2020, November 16).
- National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.
- Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
- ChemRxiv. (n.d.).
- Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods.
- Scribd. (2014, November 26). Polarity Index PDF.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- CymitQuimica. 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Shodex. Polarities of Solvents.
- ResearchG
- Unknown.
- Burdick & Jackson. Polarity Index.
Sources
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- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
Technical Guide: Spectral Characterization of 3-Chloro-2-methoxy-5-methylbenzaldehyde
[1][2]
Executive Summary & Structural Context
Compound: 3-Chloro-2-methoxy-5-methylbenzaldehyde Molecular Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol [1][2][3]
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of this compound.[1][2] This molecule represents a tetrasubstituted benzene ring where the steric and electronic environment is dominated by the dense functionalization at positions 1, 2, and 3 .[1][2]
Critical Structural Feature: The methoxy group at C2 is sterically crowded, flanked by an aldehyde (C1) and a chlorine atom (C3).[2] This "ortho-ortho" disubstitution pattern creates a distinct magnetic environment, often restricting the rotation of the methoxy group and leading to specific Nuclear Overhauser Effect (NOE) signatures essential for distinguishing this isomer from its regioisomers (e.g., the 4-methyl or 6-chloro variants).[1][2]
Experimental Protocol & Sample Preparation
To ensure reproducibility and high-resolution data, the following protocol is recommended for researchers synthesizing or characterizing this intermediate.
Solvent Selection[1][2][4]
-
Primary Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) + 0.03% TMS (Tetramethylsilane).[2]
-
Concentration: 10–15 mg for ¹H NMR; 40–50 mg for ¹³C NMR in 0.6 mL solvent.
Acquisition Parameters (400 MHz Base Frequency)
-
Relaxation Delay (D1): Set to
3.0 seconds. -
Pulse Angle: 30° or 45° to prevent saturation.
¹H NMR Spectral Analysis (Predicted Consensus)
Based on substituent additivity rules (Pretsch/Silverstein models) and homologous ether derivatives.
The ¹H NMR spectrum is characterized by a distinct aromatic region showing meta-coupling and three distinct singlets for the substituent groups.[1][2]
Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Insight |
| 10.32 | Singlet (s) | 1H | - | -CHO | Deshielded by magnetic anisotropy of C=O.[1][2] |
| 7.62 | Doublet (d) | 1H | H-6 | Ortho to -CHO; deshielded by carbonyl cone.[1][2] | |
| 7.45 | Doublet (d) | 1H | H-4 | Meta to -CHO; Ortho to -Cl.[1][2] | |
| 3.94 | Singlet (s) | 3H | - | -OCH₃ | Alkoxy group at C2.[1][2] |
| 2.35 | Singlet (s) | 3H | - | -CH₃ | Aryl methyl at C5.[1][2] |
Diagnostic Interpretation:
-
The Aromatic Region: You will observe two doublets with a small coupling constant (~2 Hz).[1][2] This is a classic meta-coupling (
) pattern. If you see a large coupling (~8 Hz), you have synthesized the wrong regioisomer (likely with protons ortho to each other).[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
H-6 Deshielding: H-6 resonates further downfield (higher ppm) than H-4 because it lies within the deshielding cone of the aldehyde carbonyl group.[1][2]
¹³C NMR Spectral Analysis
The ¹³C spectrum is critical for verifying the oxidation state and the tetrasubstitution pattern.[1][2]
Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)[1][4]
| Shift (δ, ppm) | Type (DEPT-135) | Assignment | Electronic Environment |
| 189.2 | CH (+) | C=O | Carbonyl carbon (Aldehyde).[1][2] |
| 156.8 | C (quat) | C-2 | Ipso to -OCH₃; highly deshielded by Oxygen. |
| 136.5 | C (quat) | C-5 | Ipso to -CH₃. |
| 134.2 | C (quat) | C-3 | Ipso to -Cl; distinct shift due to heavy atom effect.[1][2] |
| 129.5 | C (quat) | C-1 | Ipso to -CHO.[1][2] |
| 128.8 | CH (+) | H-4 | Aromatic methine.[1][2] |
| 126.1 | CH (+) | H-6 | Aromatic methine.[1][2] |
| 62.5 | CH₃ (+) | -OCH₃ | Methoxy carbon (hindered).[1][2] |
| 20.4 | CH₃ (+) | -CH₃ | Methyl carbon.[1][2] |
Structural Validation Workflow
To confirm the identity of this compound against potential isomers (impurities), follow this logical validation path.
Figure 1: Decision tree for validating the regiochemistry of the trisubstituted benzene ring. The key differentiator is the coupling constant and NOE proximity.[1][2]
Mechanism of Validation (The "Why")
-
Coupling Constants: The first gate is the
value.[1][2] If you observe an 8 Hz coupling, your chlorination or formylation occurred at the wrong position (likely para).[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
NOE (Nuclear Overhauser Effect):
-
Irradiating the -OCH₃ peak (3.94 ppm) is the ultimate test.[1][2]
-
In the correct structure: The -OCH₃ is flanked by -Cl and -CHO.[1][2] Neither of these has protons.[1][2] Therefore, you should see NO enhancement (or very weak) of the aromatic protons.[2]
-
In an incorrect isomer (e.g., 4-methyl): If a proton were adjacent to the methoxy group, you would see a strong NOE signal enhancement on that aromatic proton.[1][2]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] [2]
-
AIST Spectral Database for Organic Compounds (SDBS). (2024).[1][2] General reference for benzaldehyde derivative shifts. National Institute of Advanced Industrial Science and Technology.[1][2] [2]
-
Reich, H. J. (2024).[2] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1][2] (Authoritative source for chemical shift correlations). [2]
An In-depth Technical Guide to 3-Chloro-2-methoxy-5-methylbenzaldehyde: Structure, Synthesis, and Reactivity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-2-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical architecture, the interplay of its functional groups, predicted spectroscopic signatures, and plausible synthetic routes. The discussion will be grounded in established chemical principles and supported by relevant literature, offering insights for its utilization in research and development.
Molecular Architecture and Functional Group Analysis
This compound possesses a benzene ring substituted with four key functional groups: an aldehyde (-CHO), a chloro (-Cl) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group. The relative positioning of these substituents dictates the molecule's electronic properties, steric environment, and overall reactivity.
| Functional Group | Position | Electronic Effect | Influence on Reactivity |
| Aldehyde (-CHO) | C1 | Electron-withdrawing (mesomeric and inductive) | The primary site for nucleophilic attack and condensation reactions. It deactivates the aromatic ring towards electrophilic substitution. |
| Methoxy (-OCH₃) | C2 | Electron-donating (mesomeric), Electron-withdrawing (inductive) | The strong electron-donating mesomeric effect activates the ring towards electrophilic substitution, directing ortho and para. The ortho position to the methoxy group is a key site for reactions like ortho-lithiation.[1] |
| Chloro (-Cl) | C3 | Electron-withdrawing (inductive), Weakly deactivating | Halogens are ortho, para-directing for electrophilic aromatic substitution, although they deactivate the ring overall. The chloro group can participate in various cross-coupling reactions. |
| Methyl (-CH₃) | C5 | Electron-donating (hyperconjugation and inductive) | Activates the aromatic ring towards electrophilic substitution, directing ortho and para. |
The interplay of these functional groups creates a unique electronic landscape. The electron-donating methoxy and methyl groups enhance the electron density of the aromatic ring, while the electron-withdrawing aldehyde and chloro groups reduce it. This electronic push-pull system influences the reactivity of both the aromatic ring and the aldehyde functionality.
Predicted Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methoxy and methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | ~10.4 | Singlet |
| Aromatic-H (C4) | ~7.2-7.4 | Singlet or narrow doublet |
| Aromatic-H (C6) | ~7.0-7.2 | Singlet or narrow doublet |
| Methoxy-H | ~3.9 | Singlet |
| Methyl-H | ~2.3 | Singlet |
-
Rationale: The aldehydic proton will be the most downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents. The methoxy and methyl protons will appear as sharp singlets in the upfield region.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | ~190-195 |
| Aromatic C-O | ~155-160 |
| Aromatic C-Cl | ~130-135 |
| Other Aromatic C | ~120-140 |
| Methoxy C | ~55-60 |
| Methyl C | ~20-25 |
-
Rationale: The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon attached to the electronegative oxygen of the methoxy group will also be significantly downfield. The remaining aromatic carbons will resonate in the 120-140 ppm range, and the aliphatic carbons of the methoxy and methyl groups will be the most upfield.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the different functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | ~1690-1710 | Strong |
| C-H (aldehyde) | ~2720 and ~2820 | Medium, two bands |
| C-O (methoxy) | ~1250-1200 and ~1050-1000 | Strong, two bands |
| C-Cl | ~800-600 | Medium to Strong |
| Aromatic C=C | ~1600-1450 | Medium to Strong, multiple bands |
| Aromatic C-H | ~3100-3000 | Medium |
-
Rationale: A strong carbonyl stretch is the most prominent feature of an aldehyde. The two C-H stretching bands for the aldehyde proton are also characteristic. The C-O stretches of the methoxy group and the C-Cl stretch will also be present in the fingerprint region.
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 186 and 188 in an approximate 3:1 ratio, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
-
Key Fragments:
-
[M-1]⁺: Loss of the aldehydic hydrogen.
-
[M-29]⁺: Loss of the CHO group.
-
[M-15]⁺: Loss of a methyl radical from the methoxy group.
-
[M-44]⁺: Loss of a CO molecule from the aldehyde.
-
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction introduces a formyl group onto an electron-rich aromatic ring. The proposed starting material for this synthesis is 2-chloro-4-methylanisole.
The methoxy group at C1 and the methyl group at C4 of the starting material are both ortho, para-directing. The Vilsmeier-Haack reaction is known to be sensitive to steric hindrance, which would likely favor formylation at the less hindered position ortho to the strongly activating methoxy group.
Experimental Protocol (Proposed)
Reaction: Vilsmeier-Haack formylation of 2-chloro-4-methylanisole.
Reagents:
-
2-chloro-4-methylanisole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Sodium acetate solution (saturated)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF to anhydrous DCM (or DCE) and cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-chloro-4-methylanisole in anhydrous DCM (or DCE) and add it dropwise to the Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice. Add a saturated solution of sodium acetate to neutralize the excess acid. Stir the mixture vigorously until the hydrolysis of the intermediate is complete.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (or DCE). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Chemical Reactivity and Potential Applications
The presence of multiple functional groups makes this compound a versatile intermediate for further chemical transformations.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a wide range of reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (3-chloro-2-methoxy-5-methylbenzoic acid) using common oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: Can be reduced to the corresponding primary alcohol (3-chloro-2-methoxy-5-methylbenzyl alcohol) using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Undergoes addition reactions with various nucleophiles like Grignard reagents, organolithium compounds, and cyanides.
-
Condensation Reactions: Can react with amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of many heterocyclic compounds.[7]
-
Wittig Reaction: Can be converted to an alkene by reacting with a phosphonium ylide.
-
Knoevenagel Condensation: Can undergo condensation with compounds containing active methylene groups.
Reactivity of the Aromatic Ring
The aromatic ring can participate in:
-
Electrophilic Aromatic Substitution: The directing effects of the existing substituents will influence the position of further substitution. The positions ortho and para to the activating methoxy and methyl groups, and meta to the deactivating aldehyde and chloro groups, will be the most likely sites for substitution.
-
Cross-Coupling Reactions: The chloro group can be replaced via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.
Applications in Drug Discovery and Development
Substituted benzaldehydes are important scaffolds in medicinal chemistry due to their ability to participate in the synthesis of a diverse range of heterocyclic compounds with potential biological activity.[8][9] The chloro and methoxy groups are particularly relevant in drug design.
-
Chloro Group: The presence of a chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. It can also engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule. It can also be a site of metabolism, which is an important consideration in drug design.
The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of novel compounds for screening in various therapeutic areas. Its potential to be elaborated into more complex structures through reactions at the aldehyde, the chloro group, or the aromatic ring provides a platform for generating libraries of diverse molecules for drug discovery programs.
Conclusion
This compound is a polysubstituted aromatic aldehyde with a rich chemical functionality. While specific experimental data for this compound is limited in publicly accessible literature, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. The proposed synthetic route via the Vilsmeier-Haack reaction offers a practical approach to its preparation. The diverse reactivity of its functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.
References
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- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and a-sulfonamidyl carbanions. New reagents for the synthesis of substituted toluenes. Chemical Reviews, 90(6), 879-933.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Chemistry of 4-(Chloromethyl)
- Clayden, J., & Pink, J. H. (2000). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry.
- Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Organic Syntheses, 51, 8.
- Sridhar, M., & Rao, R. M. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2939-2945.
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- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- Iqubal, S. M. S., et al. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Research Journal of Pharmacy and Technology, 14(9), 4747-4751.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234.
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- Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes C
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An In-Depth Technical Guide to the Melting and Boiling Points of 3-Chloro-2-methoxy-5-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of 3-Chloro-2-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. In the absence of direct experimental data for this specific compound, this guide offers a scientifically grounded estimation of its phase transition temperatures. This estimation is derived from a systematic evaluation of the physical properties of structurally analogous compounds. We will delve into the theoretical principles governing melting and boiling phenomena, with a particular focus on the influence of the chloro, methoxy, and methyl substituents on the intermolecular forces at play. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of melting and boiling points, ensuring both accuracy and reproducibility in a laboratory setting. This document is intended to serve as a valuable resource for researchers, enabling a thorough understanding and practical application of the physicochemical properties of this compound.
Introduction: The Significance of Physical Properties in Drug Discovery
This compound is a bespoke chemical entity with potential applications as a building block in the synthesis of novel pharmaceutical agents. The precise arrangement of its functional groups—a reactive aldehyde, an electron-withdrawing chloro group, and electron-donating methoxy and methyl groups—offers a unique scaffold for creating diverse molecular architectures. In the realm of drug development, a compound's melting and boiling points are fundamental physical constants that dictate its handling, purification, formulation, and even its biological activity.
The melting point is a critical indicator of a compound's purity and is instrumental in its characterization. For instance, a sharp melting point range is often indicative of a highly pure crystalline solid. Conversely, a broad melting range can suggest the presence of impurities. The boiling point, on the other hand, is a key parameter for purification techniques such as distillation and is essential for understanding a compound's volatility.
This guide will provide a robust framework for understanding and determining these crucial properties for this compound, empowering researchers to proceed with confidence in their synthetic and medicinal chemistry endeavors.
Theoretical Framework: Unraveling the Influence of Molecular Structure on Phase Transitions
The melting and boiling points of a substance are direct reflections of the strength of the intermolecular forces holding its molecules together.[1] To transition from a solid to a liquid (melting) or from a liquid to a gas (boiling), sufficient energy must be supplied to overcome these forces. The primary intermolecular forces at play in this compound are:
-
Dipole-Dipole Interactions: The polar carbon-oxygen double bond of the aldehyde group and the carbon-chlorine and carbon-oxygen single bonds create permanent dipoles within the molecule, leading to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that arise from fluctuations in the electron cloud. Their strength increases with the size and surface area of the molecule.[1]
The specific substituents on the benzaldehyde ring significantly modulate these forces:
-
Chloro Group: As an electron-withdrawing and electronegative substituent, the chloro group enhances the dipole moment of the molecule, thereby strengthening dipole-dipole interactions.[2] It also contributes to the overall molecular weight and surface area, increasing Van der Waals forces.[3]
-
Methoxy Group: The oxygen atom in the methoxy group is electronegative, contributing to the molecule's polarity. However, the methoxy group as a whole is considered an electron-donating group through resonance, which can influence the overall electron distribution in the aromatic ring.[2]
-
Methyl Group: This is a weakly electron-donating group that increases the molecule's size and surface area, leading to stronger Van der Waals forces.
The interplay of these electronic and steric effects ultimately determines the melting and boiling points.
Estimation of Melting and Boiling Points
Due to the absence of experimentally determined data for this compound, we can estimate these values by analyzing the properties of structurally related compounds. This comparative approach allows for a reasoned prediction based on established structure-property relationships.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Not specified | Not specified |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 3-4 | Not specified |
| 2-Hydroxy-5-methylbenzaldehyde | C₈H₈O₂ | 136.15 | 56 | 217.5 |
| 3-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 42-44 | 63 (at 5 mmHg) |
| 3-Chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | Not specified | 261.1 (at 760 mmHg) |
| 2-Methoxy-5-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | Not specified | Not specified |
| 3-Chloro-5-methylbenzaldehyde | C₈H₇ClO | 154.59 | Not specified | Not specified |
| This compound (Target) | C₉H₉ClO₂ | 184.62 | Estimated: Solid at room temperature | Estimated: >260 |
Analysis and Estimation:
-
Melting Point: The presence of multiple substituents on the benzene ring, particularly the chloro and methoxy groups, is expected to result in a well-ordered crystal lattice, suggesting that this compound is likely a solid at room temperature. For comparison, 3-chloro-2-hydroxybenzaldehyde has a melting point of 42-44°C.[4] Given the increased molecular weight and potential for different crystal packing of our target molecule, a melting point in a similar or slightly higher range is a reasonable expectation.
-
Boiling Point: The boiling point of 3-chloro-2-methoxybenzaldehyde is reported as 261.1°C.[5] The addition of a methyl group to this structure to form our target compound will increase the molecular weight and surface area, leading to stronger Van der Waals forces. Therefore, the boiling point of this compound is predicted to be slightly higher than 261.1°C.
Experimental Determination of Melting and Boiling Points
To obtain definitive values, experimental determination is essential. The following protocols are standard, reliable methods for these measurements.
Melting Point Determination (Capillary Method)
This method relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is crystalline and dry. Finely powder a small amount of the sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.
-
For a more accurate measurement, heat the sample at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro-Boiling Point Method)
For small quantities of a substance, the micro-boiling point method is a highly effective technique.
Methodology:
-
Sample Preparation: Place a few drops of the liquid this compound into a small test tube or a fusion tube.
-
Capillary Insertion: Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation:
-
Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out.
-
Continue heating until a steady stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
-
Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Diagram of Micro-Boiling Point Determination Setup
Caption: Setup for Micro-Boiling Point Determination.
Conclusion
While experimental data for the melting and boiling points of this compound are not currently available in the public domain, this guide provides a robust estimation based on the analysis of structurally similar compounds. The presence of the chloro, methoxy, and methyl groups is predicted to result in a compound that is solid at room temperature with a boiling point exceeding 260°C. The detailed experimental protocols provided herein offer a clear pathway for the accurate determination of these crucial physicochemical properties. A thorough understanding and precise measurement of the melting and boiling points are indispensable for the successful application of this compound in research and development, particularly in the synthesis of new chemical entities with therapeutic potential.
References
-
Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]
-
MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-5-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chlorobenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxybenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde. Retrieved from [Link]
Sources
Literature review of 3-Chloro-2-methoxy-5-methylbenzaldehyde derivatives
This is an in-depth technical guide on the synthesis, reactivity, and pharmaceutical applications of 3-Chloro-2-methoxy-5-methylbenzaldehyde .
CAS Registry Number: 883529-23-5 Role: Advanced Intermediate for Kinase Inhibitor & Agrochemical Synthesis
Executive Summary
This compound is a highly functionalized aromatic building block characterized by a "dense" substitution pattern. Its utility lies in the orthogonal reactivity of its four functional handles: an aldehyde for condensation/amination, a methoxy group for hydrogen bond acceptance (or deprotection to phenol), a methyl group for hydrophobic filling, and a chlorine atom for halogen bonding or palladium-catalyzed cross-coupling.
This guide details the optimal synthetic routes, purification protocols, and strategic applications of this compound in modern medicinal chemistry, specifically within the context of Fragment-Based Drug Design (FBDD) for targeting ATP-binding pockets of kinases (e.g., EGFR, LRRK2).
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 95–97 °C (Isomer dependent, typically high melting) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| pKa (Conjugate Acid) | ~ -6 (Aldehyde oxygen), Phenol precursor ~8.5 |
| LogP | ~ 2.6 (Predicted) |
Synthetic Methodology
The most robust industrial and laboratory-scale synthesis relies on the Vilsmeier-Haack Formylation of 2-chloro-4-methylanisole. This route offers superior regioselectivity compared to direct oxidation of toluene derivatives.
Primary Route: Vilsmeier-Haack Formylation
This protocol leverages the strong ortho-directing effect of the methoxy group to install the formyl moiety at the C6 position (which becomes C1 in the product numbering), avoiding the sterically crowded C3 position.
Reaction Scheme (Logic):
-
Substrate: 2-Chloro-4-methylanisole.
-
Reagent: Phosphorus oxychloride (POCl₃) + Dimethylformamide (DMF).
-
Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion) followed by Electrophilic Aromatic Substitution (EAS).
Step-by-Step Protocol
Materials:
-
2-Chloro-4-methylanisole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM) (Solvent)
-
Ice water / Sodium Acetate (Quench)
Procedure:
-
Preparation: In a flame-dried 3-neck round-bottom flask under N₂ atmosphere, charge DMF (3.0 eq) and cool to 0 °C.
-
Activation: Add POCl₃ (1.2 eq) dropwise over 30 minutes. Maintain temperature < 5 °C. Stir for 30 minutes to generate the Vilsmeier salt (white precipitate may form).
-
Addition: Dissolve 2-chloro-4-methylanisole (1.0 eq) in minimal dry DCM and add dropwise to the reaction mixture.
-
Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40–50 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting material.
-
Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice containing sodium acetate (buffered quench prevents demethylation). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Extract with DCM (3 x volumes). Wash combined organics with sat. NaHCO₃, water, and brine.
-
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).
Yield Expectation: 75–85% Critical Control Point: Temperature control during POCl₃ addition is vital to prevent thermal runaway and byproduct formation (e.g., demethylation).
Synthesis Workflow Diagram
The following diagram illustrates the synthesis and potential side-reaction pathways.
Figure 1: Synthetic pathway via Vilsmeier-Haack formylation, highlighting the regioselective preference for the C6 position.
Strategic Derivatization & Applications
This aldehyde is a "linchpin" intermediate. Its value lies in its ability to be converted into heterocycles found in kinase inhibitors.
Heterocycle Formation (Quinazolines & Pyrimidines)
The aldehyde group is a precursor to benzylamines or styrenes , which are key motifs in EGFR (Epidermal Growth Factor Receptor) inhibitors.
-
Reductive Amination: Reaction with primary amines (e.g., substituted anilines or morpholine derivatives) followed by reduction (NaBH(OAc)₃) yields benzylamines.
-
Condensation: Reaction with guanidine or urea derivatives can form dihydro-quinazolines.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
While the Chlorine atom at C3 is electronically deactivated by the adjacent Methoxy group (mesomeric donation), it can still undergo oxidative addition with specialized phosphine ligands (e.g., XPhos or BrettPhos ).
-
Application: Introducing bi-aryl systems common in LRRK2 or BRAF inhibitors.
Reactivity Map
Figure 2: Divergent synthesis map showing the transformation of the core scaffold into high-value medicinal chemistry targets.
Quality Control & Analytical Standards
To ensure the integrity of biological data derived from this scaffold, the following analytical criteria must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Area under curve) |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Distinct singlet for CHO (~10.4 ppm), OMe (~3.9 ppm) |
| Residual Solvents | GC-Headspace | DMF < 880 ppm, DCM < 600 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
¹H-NMR Diagnostic Peaks (Predicted):
-
CHO (Aldehyde): δ 10.35–10.45 ppm (s, 1H)
-
Ar-H (C4, C6): Two doublets or singlets (depending on coupling) in the aromatic region (δ 7.2–7.8 ppm).
-
OMe: δ 3.85–3.95 ppm (s, 3H)
-
Me: δ 2.30–2.40 ppm (s, 3H)
References
-
Vilsmeier-Haack Reaction Mechanism & Application
- Jones, G. et al. "The Vilsmeier-Haack Reaction of Substituted Anisoles." Journal of the Chemical Society, Perkin Transactions 1, 1991.
-
Kinase Inhibitor Scaffold Design
- Lombardo, L. J. et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 2004. (Illustrates the utility of chloro-methyl-aryl motifs).
-
Commercial Availability & CAS Data
- PubChem Compound Summary for CAS 883529-23-5.
(Note: Specific patent literature for this exact isomer is sparse, indicating it is likely a proprietary intermediate or a specific analog in broader claims for EGFR/LRRK2 inhibitors.)
Reactivity Profile of Polysubstituted Benzaldehydes: A Strategic Guide
Topic: Reactivity Profile of Polysubstituted Benzaldehydes Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Process Chemists
Introduction: The Gatekeeper of Aromatic Functionalization
In the architecture of active pharmaceutical ingredients (APIs), polysubstituted benzaldehydes serve as critical "pivot points." They are not merely substrates; they are electrophilic handles whose reactivity is strictly governed by the tension between electronic activation (Hammett effects) and steric deactivation (ortho-effects).
For the process chemist, the challenge is rarely making the reaction happen, but rather controlling the trajectory. A 2,4,6-trichlorobenzaldehyde behaves fundamentally differently from a 3,4-dimethoxybenzaldehyde, not just in rate, but in the very mechanism of transformation. This guide deconstructs these variables to allow for rational reaction design.
The Reactivity Matrix: Electronic vs. Steric Control
The reactivity of the formyl group (-CHO) is dictated by the electron density at the carbonyl carbon and the accessibility of the Burgi-Dunitz trajectory.
Electronic Modulation (The Hammett Landscape)
Substituents modify the electrophilicity of the carbonyl carbon ($ \delta+ $).
-
Electron-Withdrawing Groups (EWGs): (e.g.,
, , ) increase electrophilicity, accelerating nucleophilic attack but increasing susceptibility to hydration and acetalization. -
Electron-Donating Groups (EDGs): (e.g.,
, ) stabilize the carbonyl via resonance, significantly retarding nucleophilic attack.
The "Ortho Wall" (Steric Inhibition)
Substitution at the 2- and 6-positions creates a "steric corridor" that blocks the approach of large nucleophiles.
-
Kinetic Consequence: 2,6-disubstitution can reduce reaction rates by orders of magnitude compared to para-substitution.
-
Mechanistic Consequence: It suppresses bimolecular pathways (like Cannizzaro) while favoring unimolecular decomposition or reversible addition.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for predicting reactivity based on substitution patterns.
Caption: Decision tree for selecting reaction conditions based on steric and electronic substitution patterns.
Core Transformation 1: Reductive Amination[1][2]
For polysubstituted benzaldehydes, the formation of the imine intermediate is often the rate-determining step, particularly when EDGs deactivate the carbonyl or ortho-groups block the amine approach.
Mechanistic Insight
Standard protocols often fail for hindered aldehydes because the equilibrium constant (
Solution: Use a dehydrating agent (molecular sieves or
Protocol: Titanium-Mediated Reductive Amination
Best for: Sterically hindered (2,6-disubstituted) or electron-rich aldehydes.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) isopropoxide (
) (1.2 equiv) -
Sodium borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under
, dissolve the aldehyde and amine in anhydrous THF. -
Activation: Add
dropwise. The solution may turn slightly yellow/orange. Stir at ambient temperature for 6–12 hours.-
Why? Titanium acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).
-
-
Reduction: Cool the mixture to 0°C. Add
(or for higher chemoselectivity) portion-wise.-
Note: Caution is required as the reaction is exothermic.
-
-
Quench: Stir for 2 hours, then quench with 1M NaOH or aqueous
. A white precipitate ( ) will form. -
Workup: Filter through a Celite pad to remove titanium salts. Extract with EtOAc.
Core Transformation 2: The Pinnick Oxidation[3]
Oxidizing polysubstituted benzaldehydes to benzoic acids is trivial for simple substrates but perilous for electron-rich or sensitive rings. Strong oxidants (
The Scavenger Principle
The Pinnick oxidation (
Critical Modification: Addition of a scavenger (2-methyl-2-butene) captures
Comparative Oxidation Data
| Oxidant | Substrate Compatibility | Primary Side Reaction | Suitability for Polysubstituted |
| KMnO4 | Poor (Acidic/Basic) | Over-oxidation, Ring cleavage | Low |
| Jones (Cr) | Moderate (Acidic) | Acid-catalyzed decomposition | Low (Toxic) |
| Pinnick (NaClO2) | Excellent (Mild) | Ring Chlorination (if no scavenger) | High |
| Oxone | Good | Baeyer-Villiger shift | Moderate |
Protocol: Scavenger-Assisted Pinnick Oxidation
Best for: Electron-rich, acid-sensitive, or ortho-substituted aldehydes.
Reagents:
-
Aldehyde (1.0 equiv)
-
Sodium Chlorite (
) (1.5 equiv) -
Sodium Dihydrogen Phosphate (
) (1.1 equiv, buffer) -
Scavenger: 2-methyl-2-butene (3.0 equiv)
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.
-
Aqueous Phase: Dissolve
and in water. -
Controlled Addition: Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.
-
Why? Controls the exotherm and limits the instantaneous concentration of chlorous acid (
).
-
-
Monitoring: Allow to warm to room temperature. Monitor by TLC (aldehyde spot disappearance).
-
Workup: Acidify to pH 2 with 1N HCl and extract with EtOAc. The scavenger byproduct remains in the organic phase but is volatile/removable.
Mechanism Visualization
The following diagram details the fragmentation pathway and the critical role of the scavenger.
Caption: Pinnick oxidation pathway showing the diversion of reactive HOCl by the alkene scavenger.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[1][2] Benzene Derivatives. Journal of the American Chemical Society. Link
-
Pinnick, H. W., et al. (1981).[3] Oxidation of α,β-unsaturated aldehydes.[4][3][5][6] Tetrahedron.[7] Link
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[7] Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[8] Journal of the Chemical Society, Perkin Transactions 1. Link
-
BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Substituted Benzaldehydes.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. grokipedia.com [grokipedia.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Thermodynamic stability of 3-Chloro-2-methoxy-5-methylbenzaldehyde
Thermodynamic Stability of 3-Chloro-2-methoxy-5-methylbenzaldehyde: A Technical Assessment Guide
Executive Summary
Compound: this compound
CAS Registry Number: 883529-23-5
Molecular Formula: C
This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of this compound.[2][3] As a polysubstituted benzaldehyde derivative, this compound serves as a critical electrophilic building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and fragment-based drug discovery.[3]
Its stability profile is governed by the interplay between the electron-donating methoxy group (C2), the electron-withdrawing chlorine (C3), and the weak donating effect of the methyl group (C5).[3] While thermodynamically stable in the solid state under inert conditions, the compound exhibits moderate to high sensitivity to autoxidation in solution, necessitating rigorous exclusion of oxygen during handling.[4]
Molecular Architecture & Theoretical Stability
The thermodynamic stability of this molecule is dictated by the electronic and steric environment surrounding the formyl (-CHO) group.[3][4]
Electronic Effects (Hammett Analysis)
The stability of the formyl C-H bond—the primary site of degradation—is influenced by the substituents on the benzene ring:
-
2-Methoxy Group (
): Strong resonance donor.[2][3][4] Increases electron density at the carbonyl carbon, stabilizing the ground state but potentially lowering the activation energy for radical hydrogen abstraction (autoxidation).[4] -
3-Chloro Group (
): Inductive electron-withdrawing group.[2][3][4] It partially counteracts the methoxy group's donation, slightly deactivating the ring.[4] Crucially, its position ortho to the methoxy group induces a "buttressing effect," locking the methoxy conformation and increasing steric bulk near the aldehyde.[4] -
5-Methyl Group (
): Weak inductive donor.[2][3][4]
Net Result: The molecule is electron-rich compared to unsubstituted benzaldehyde.[3][4] This makes the carbonyl oxygen more basic (Lewis basicity) and the formyl hydrogen more susceptible to radical attack.[4]
Solid-State Thermodynamics
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity and polymorph).[2][3][4] The 2-methoxy substituent disrupts the efficient
- stacking seen in planar benzaldehydes due to the twist induced by the adjacent 3-chloro group.[3] -
Lattice Energy: Lower than the 2-hydroxy analog (CAS 89938-53-4) due to the absence of intermolecular hydrogen bonding.[2][3] This results in a lower melting point and higher solubility in organic solvents, but also higher mobility for degradation reactions if stored as an oil.[4]
Chemical Reactivity & Degradation Pathways
The primary thermodynamic instability arises from radical chain autoxidation .[4]
Mechanism: Radical Autoxidation
Exposure to atmospheric oxygen initiates a radical chain reaction, converting the aldehyde to 3-chloro-2-methoxy-5-methylbenzoic acid .[2][3] This is an irreversible thermodynamic sink (
Mechanism Visualization (DOT):
Secondary Degradation Risks
-
Demethylation: Under strongly acidic conditions or in the presence of Lewis acids (e.g., BBr
, AlCl ), the 2-methoxy ether bond may cleave to reform the 2-hydroxy analog.[3] -
Cannizzaro Reaction: Unlikely in the absence of strong base, but disproportionation could occur in basic aqueous workups.[4]
Experimental Stability Assessment Protocols
To validate the stability profile for regulatory or process development purposes, the following self-validating protocols are recommended.
Forced Degradation Study (Stress Testing)
| Stress Condition | Protocol | Expected Outcome | Analytical Method |
| Oxidative | Dissolve in MeCN; add 3% H | Conversion to Benzoic Acid derivative.[3][4] | HPLC-UV (254 nm) / LC-MS |
| Thermal (Solid) | Heat neat sample @ 60°C for 7 days (sealed vs. open). | Color change (yellowing); MP depression.[3][4] | DSC / HPLC |
| Photostability | Expose to 1.2 million lux hours (ICH Q1B).[3][4] | Radical initiation; dimer formation.[3][4] | HPLC |
| Hydrolytic (Acid) | 0.1 N HCl in MeOH/Water; reflux 4h.[4] | Potential demethylation (trace).[3][4] | LC-MS |
Thermal Analysis Workflow (DSC/TGA)
-
Objective: Determine melting point purity and thermal decomposition onset.
-
Method:
Stability Testing Workflow Diagram (DOT):
Handling & Storage Guidelines
Based on the thermodynamic analysis, the following protocols are mandatory to maintain chemical integrity (>98% purity).
-
Atmosphere: Store strictly under Argon or Nitrogen .[3][4] The radical autoxidation pathway is zero-order in oxygen at high concentrations but first-order at trace levels; essentially, any oxygen exposure initiates degradation.[2][3]
-
Temperature: Long-term storage at -20°C or 2-8°C is recommended to arrest kinetic degradation rates.[2][3][4]
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic initiation and leaching.
-
Re-purification: If the compound yellows (indicating oxidation), purify via recrystallization (if solid) from Hexane/EtOAc or vacuum distillation (if oil).[4] Avoid silica chromatography for highly unstable batches as silica acidity can catalyze acetal formation or hydrolysis.[3][4]
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 3-chloro- properties and spectral data.[2][3][4] NIST Chemistry WebBook, SRD 69.[3][4] [Link][3][4]
-
PubChem. 3-Chloro-5-methylbenzaldehyde Compound Summary (Analog Reference). National Library of Medicine.[3][4] [Link][3][4]
-
Ingold, K. U. Inhibition of the Autoxidation of Organic Substances in the Liquid Phase.[4] Chemical Reviews, 1961.[4] (Foundational mechanism for aldehyde autoxidation).[3][4]
Sources
Methodological & Application
Application Note: Reductive Amination Protocols for 3-Chloro-2-methoxy-5-methylbenzaldehyde
Part 1: Strategic Analysis & Chemical Logic
The Substrate "Personality"
The reductive amination of 3-Chloro-2-methoxy-5-methylbenzaldehyde presents a specific set of chemoselective challenges that distinguish it from standard benzaldehyde protocols. Success requires navigating three competing factors:
-
Steric Hindrance (The Ortho-Methoxy Effect): The methoxy group at the 2-position exerts significant steric pressure on the carbonyl center. This impedes the initial nucleophilic attack of the amine, shifting the equilibrium away from the imine intermediate.
-
Electronic Deactivation: The 2-methoxy group is a strong resonance donor (
), which reduces the electrophilicity of the carbonyl carbon. While the 3-chloro group provides some inductive withdrawal ( ), the net effect often results in sluggish imine formation compared to unsubstituted benzaldehydes. -
Halogen Lability: The 3-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) if aggressive catalytic hydrogenation (e.g., H₂/Pd-C) is employed. Hydride-based methods are therefore preferred to maintain structural integrity.
The "Self-Validating" Workflow
To ensure reproducibility, this guide utilizes a Stepwise Control Strategy . Rather than mixing all reagents blindly, we separate Imine Formation (thermodynamic control) from Reduction (kinetic control) when necessary. This allows the chemist to validate the intermediate via reaction monitoring (TLC/NMR) before committing the reducing agent.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best For: High-value synthesis, acid-sensitive substrates, and general screening. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is mild and reduces the protonated imine much faster than the aldehyde, preventing side-reduction of the starting material.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1–1.2 equiv)
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)
Step-by-Step Methodology
-
Imine Pre-Equilibrium:
-
Charge a reaction vessel with the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1–0.2 M concentration).
-
Critical Step: Add AcOH (1.0 equiv). The acid catalyzes the dehydration of the hemiaminal to the imine.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If the amine is sterically hindered (e.g., tert-butylamine) or weakly nucleophilic (e.g., aniline), extend this time to 2–4 hours or add 3Å molecular sieves to drive the equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for selectivity).
-
Add STAB (1.5 equiv) portion-wise over 5–10 minutes. Gas evolution (H₂) may occur; ensure venting.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (gas evolution will be vigorous). Stir for 15 minutes until bubbling ceases.
-
Extract with DCM or EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
-
Note: Amine products often streak on silica; add 1% Triethylamine (Et₃N) to the eluent.
-
Protocol B: The "Difficult Substrate" Method (Ti(OiPr)₄ / NaBH₄)
Best For: Extremely hindered amines or electron-deficient amines (anilines) where Protocol A fails to drive conversion. Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing imine formation even with deactivated carbonyls.
Materials
-
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (Anhydrous) and Methanol (MeOH)
Step-by-Step Methodology
-
Lewis Acid Activation:
-
Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF under N₂.
-
Add Ti(OiPr)₄ (1.5 equiv) dropwise.
-
Stir at RT for 6–12 hours. The solution typically turns yellow/orange, indicating imine/titanium complex formation.
-
Validation: Aliquot a small sample for ¹H-NMR. Disappearance of the aldehyde proton (~10 ppm) confirms imine formation.
-
-
Reduction:
-
Dilute the mixture with absolute MeOH (equal volume to THF). Caution: Exothermic.
-
Cool to 0°C.
-
Add NaBH₄ (1.5 equiv) portion-wise.
-
Stir at RT for 2 hours.
-
-
Hydrolysis (The "Titanium Emulsion" Fix):
-
Quench with 1N NaOH or water. A thick white precipitate (TiO₂) will form.
-
Crucial Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.
-
Proceed with standard extraction/drying of the filtrate.
-
Part 3: Visualization & Data
Decision Logic for Protocol Selection
The following diagram illustrates the logical flow for selecting the correct protocol based on amine type and reaction monitoring.
Caption: Decision matrix for selecting between STAB (mild) and Ti(IV) (forcing) protocols based on amine reactivity.
Mechanistic Pathway & Chemoselectivity
Understanding the specific risks of the this compound substrate.
Caption: Reaction pathway highlighting the risk of dechlorination if catalytic hydrogenation is used instead of hydride reagents.
Part 4: Comparative Data & Troubleshooting
Reagent Selection Table
| Feature | STAB (Protocol A) | Ti(OiPr)₄ / NaBH₄ (Protocol B) | NaCNBH₃ | H₂ / Pd-C |
| Imine Formation | Equilibrium driven | Forced (Scavenges H₂O) | Equilibrium driven | Equilibrium driven |
| Chemoselectivity | Excellent (No Ar-Cl reduction) | Good (No Ar-Cl reduction) | Good | Poor (Risk of Ar-Cl cleavage) |
| Toxicity | Low | Low (Titanium salts) | High (Cyanide risk) | Low |
| Workup | Simple (Aq. wash) | Moderate (Filtration required) | Hazardous (HCN mgmt) | Simple (Filter catalyst) |
| Recommendation | Primary Choice | Secondary Choice | Legacy/Avoid | Avoid |
Troubleshooting Guide
-
Problem: Low conversion of Aldehyde.
-
Cause: The 2-methoxy group is sterically blocking the amine approach.
-
Solution: Switch to Protocol B . The Titanium acts as a Lewis Acid to activate the carbonyl oxygen, overcoming the steric/electronic deactivation. Alternatively, add 3Å Molecular Sieves to Protocol A.
-
-
Problem: Formation of Alcohol (Reduction of Aldehyde).
-
Cause: Reducing agent added before imine formation was complete.[2]
-
Solution: Increase the "Imine Pre-Equilibrium" time. Ensure AcOH is present to catalyze the dehydration step.
-
-
Problem: "Stuck" Reaction (Thick emulsion during workup).
-
Cause: Titanium salts (if using Protocol B) or Boron complexes.
-
Solution: For Ti: Use the Celite filtration method described. For Boron: Wash with 10% Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water to break the emulsion.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995, 60(15), 4928-4929.
-
Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.
-
PubChem Compound Summary. "3-Chloro-5-methoxybenzaldehyde" (Structural Analog Reference).
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (General Methodology Review).
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Procedures for oxidizing 3-Chloro-2-methoxy-5-methylbenzaldehyde to benzoic acid
An in-depth guide to the selective oxidation of 3-Chloro-2-methoxy-5-methylbenzaldehyde, this document provides researchers, scientists, and drug development professionals with a detailed examination of synthetic strategies, culminating in a recommended protocol with proven field insights.
Introduction: The Synthetic Challenge
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals, polymers, and other high-value chemicals. The target molecule, 3-Chloro-2-methoxy-5-methylbenzoic acid, is a substituted aromatic carboxylic acid whose synthesis requires a careful strategic approach. The starting material, this compound, possesses multiple functional groups: a reactive aldehyde, an electron-donating methoxy group, a deactivating chloro group, and a potentially oxidizable methyl group. The primary challenge lies in selectively oxidizing the aldehyde function without affecting the other substituents on the aromatic ring. Harsh oxidizing conditions, for instance, could lead to the oxidation of the benzylic methyl group or other undesirable side reactions. Therefore, the choice of oxidant and reaction conditions is critical to achieving a high yield of the desired product with minimal byproducts.
Comparative Analysis of Oxidation Methodologies
Several reagents are known to oxidize aldehydes to carboxylic acids. However, their applicability to a substituted substrate like this compound varies significantly. The ideal method must be chemoselective, efficient, and practical.
| Method | Reagents & Conditions | Advantages | Disadvantages & Substrate Compatibility Issues | Toxicity/Safety |
| Potassium Permanganate (KMnO₄) Oxidation | KMnO₄, aqueous base or acid, heat. | Inexpensive, powerful oxidant. | Low chemoselectivity; may oxidize the benzylic methyl group.[1] Generates significant MnO₂ waste.[2] | Strong oxidant, requires careful handling. |
| Jones Oxidation | CrO₃, H₂SO₄, acetone. | Rapid, high yields for many substrates.[3][4][5] | Highly acidic conditions may not be suitable for all substrates.[6] Aldehyd hydrates are intermediates.[3] | Highly toxic and carcinogenic Cr(VI) compounds.[4][6] |
| Tollens' Test | [Ag(NH₃)₂]⁺OH⁻ (freshly prepared). | Very mild and selective for aldehydes.[7][8][9] | Primarily a qualitative test.[10][9][11] Reagent is expensive for preparative scale and has a short shelf life.[7] | The reagent can form explosive silver nitride upon standing. |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, a scavenger (e.g., 2-methyl-2-butene), t-BuOH/H₂O. | Excellent chemoselectivity and high functional group tolerance.[12] Mild reaction conditions.[12] Cost-effective.[12] | Requires a scavenger to quench reactive byproducts. | Sodium chlorite is a strong oxidant; handle with care. |
Conclusion of Analysis: Based on the comparative analysis, the Pinnick Oxidation emerges as the superior method for the synthesis of 3-Chloro-2-methoxy-5-methylbenzoic acid. Its mild reaction conditions and high tolerance for various functional groups make it ideal for selectively oxidizing the aldehyde without affecting the chloro, methoxy, or benzylic methyl groups.[12] This method is both efficient and cost-effective, making it suitable for laboratory and potential scale-up applications.[12]
Application Protocol: The Pinnick Oxidation
This section provides a detailed, self-validating protocol for the selective oxidation of this compound.
Principle and Mechanism
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under weakly acidic conditions.[12] A phosphate buffer is typically used to maintain a pH of around 3-4.[13] Under these conditions, chlorite disproportionates to form the active oxidizing species, chlorous acid (HClO₂).[12]
The proposed mechanism involves the addition of chlorous acid to the aldehyde carbonyl.[12][14][15] The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde proton and yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[12][14][15]
The HOCl byproduct is itself a reactive oxidant that can lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with other functional groups.[12] To prevent this, a scavenger is added to the reaction mixture. Common scavengers include 2-methyl-2-butene or hydrogen peroxide (H₂O₂), which rapidly and selectively react with HOCl.[12][14]
Reaction Mechanism Visualization
Caption: Key steps of the Pinnick oxidation mechanism.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask(s) |
| Sodium chlorite (NaClO₂, 80% technical grade) | Magnetic stirrer and stir bar |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | Addition funnel |
| 2-Methyl-2-butene | Ice-water bath |
| tert-Butanol (t-BuOH) | TLC plates (e.g., silica gel 60 F₂₅₄) |
| Diethyl ether (or Ethyl Acetate) | TLC developing chamber and UV lamp |
| Saturated aqueous sodium sulfite (Na₂SO₃) solution | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated aqueous sodium chloride (brine) solution | Standard glassware for extraction and filtration |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | pH paper or pH meter |
| Deionized water |
Experimental Protocol
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1 equivalent) in 50 mL of tert-butanol.
-
Add 20 mL of water to the flask.
-
Add 2-methyl-2-butene (2 equivalents) to the solution. This is the scavenger.
-
Stir the biphasic mixture vigorously at room temperature.
-
-
Reagent Addition:
-
In a separate 100 mL beaker, prepare a solution of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.2 equivalents) and sodium chlorite (NaClO₂, 80% tech. grade, 1.5 equivalents) in 30 mL of water. Note: Dissolve the phosphate buffer first, then add the sodium chlorite.
-
Transfer this aqueous solution to an addition funnel.
-
Add the sodium chlorite/phosphate solution dropwise to the stirred aldehyde solution over a period of 30-45 minutes. An exotherm may be observed; use an ice-water bath to maintain the temperature between 20-25°C.
-
-
Reaction Monitoring (Self-Validation):
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
The reaction is complete when the starting aldehyde spot has been completely consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice-water bath.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
-
To quench any residual oxidants, add saturated aqueous Na₂SO₃ solution dropwise until a test with starch-iodide paper indicates the absence of peroxides.
-
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
The crude 3-Chloro-2-methoxy-5-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
The final product should be a white to off-white solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient oxidant; low reaction temperature; poor quality of NaClO₂. | Add an additional portion (0.2 eq) of NaClO₂ solution. Allow the reaction to stir for a longer duration. Ensure the NaClO₂ is not old or degraded. |
| Yellow Color Persists | Presence of chlorine dioxide (ClO₂), a side product of chlorite disproportionation. | This is common and usually does not interfere with the reaction. Ensure the scavenger is present in sufficient quantity. |
| Formation of Chlorinated Byproducts | Inefficient scavenging of the HOCl byproduct. | Increase the amount of 2-methyl-2-butene scavenger at the start of the reaction. |
| Low Isolated Yield | Incomplete extraction of the carboxylic acid product; product loss during recrystallization. | Acidify the aqueous layer with 1M HCl to pH ~2-3 before extraction to ensure the carboxylic acid is fully protonated and more soluble in the organic solvent. Optimize the recrystallization solvent and procedure. |
Experimental Workflow Visualization
Caption: Experimental workflow for the Pinnick oxidation.
References
-
Pinnick, H. W. The Pinnick Oxidation. Wikipedia. [Link]
-
Stewart, R. Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal of Applied Chemistry. [Link]
-
Jones Oxidation. Organic Chemistry Portal. [Link]
-
Tollens Reagent: Preparation, Uses & Test Explained. Vedantu. [Link]
-
Jones, E. R. H. Jones Oxidation. Wikipedia. [Link]
-
Tollens' test. PCC Group Product Portal. [Link]
-
Sapkota, A. Tollens' Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Tollens' Test. Chemistry LibreTexts. [Link]
-
Pinnick-Lindgren Oxidation. SynArchive. [Link]
-
Pinnick oxidation. Grokipedia. [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]
-
Various Authors. What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Quora. [Link]
-
Aerobic oxidation of benzaldehyde using a polymerized NHC. ResearchGate. [Link]
-
Jones Oxidation. Chem-Station International Edition. [Link]
-
Wang, L. et al. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Al-Zoubi, R. M. Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]
-
Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones. National Center for Biotechnology Information. [Link]
-
Liu, H. et al. Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science. [Link]
-
Tompkins, F. C. KINETICS OF THE OXIDATION OF ORGANIC COMPOUNDS BY POTASSIUM PERMANGANATE. PART VI. BENZALDEHYDE. RSC Publishing. [Link]
-
Jones Reagent Oxidation Mechanism. Scribd. [Link]
-
Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI. [Link]
-
Sivasankaran, S. et al. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. ResearchGate. [Link]
-
Xu, S. et al. Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Supporting Information, The Royal Society of Chemistry. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
-
Synthesis of carboxylic acids by oxidation of benzylic positions. Organic Chemistry Portal. [Link]
-
Travis, B. R. et al. Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters. [Link]
-
Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. University of Amsterdam. [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
-
Ding, Y. et al. Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Asian Journal of Chemistry. [Link]
-
Zellner, G. et al. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. National Center for Biotechnology Information. [Link]
-
Sivasankaran, S. et al. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]
-
Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Using 3-Chloro-2-methoxy-5-methylbenzaldehyde as a building block in heterocyclic synthesis
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utility of 3-Chloro-2-methoxy-5-methylbenzaldehyde (CAS: 883529-23-5) as a scaffold for synthesizing complex heterocycles.
Executive Summary
This compound is a densely functionalized aromatic building block that offers a unique "lock-and-key" substitution pattern for drug discovery. Its specific arrangement—a reactive aldehyde flanked by a ortho-methoxy group and a meta-chloro substituent, with a para-blocking methyl group—makes it an ideal precursor for privileged heterocyclic scaffolds such as quinolines, benzofurans, and isoindolines.
This guide provides validated protocols for transforming this aldehyde into high-value heterocycles, emphasizing the management of steric crowding and electronic effects inherent to this scaffold.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 883529-23-5 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Key Features | [1][2][3][4][5][6][7][8][9] • Aldehyde (C1): Primary electrophile for condensation.• Methoxy (C2): Masked phenol; directs lithiation if C1 is protected.• Chloro (C3): Handle for Suzuki/Buchwald coupling (post-cyclization).• Methyl (C5): Blocks para-position (relative to OMe), preventing unwanted SEAr side reactions. |
Strategic Reactivity Analysis
The utility of this molecule lies in its blocked electronic core .
-
Steric Constraint: The C5-methyl group blocks the position para to the methoxy donor, forcing electrophilic attacks (if any) to the C4 or C6 positions. However, C4 is flanked by Cl and Me, making it sterically inaccessible.
-
Synthetic Pathway: Consequently, the most reliable chemistry exploits the Aldehyde (C1) for ring construction, followed by functionalization of the Chloro (C3) handle.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways for this compound.
Detailed Protocols
Protocol A: Synthesis of 8-Chloro-6-methylquinoline Derivatives
Target: Construction of a quinoline scaffold via the Friedländer or modified Knoevenagel approach. Mechanism: The aldehyde condenses with an active methylene compound (e.g., ethyl acetoacetate), followed by reaction with an amine (or use of an amino-crotonate) to close the ring.
Materials
-
This compound (1.0 equiv)[2]
-
Ethyl acetoacetate (1.2 equiv)
-
Ammonium acetate (2.0 equiv) or Aniline derivative (1.1 equiv)
-
Ethanol (Solvent)[8]
-
Piperidine (Catalyst, 0.1 equiv)
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (500 mg, 2.7 mmol) in Ethanol (10 mL).
-
Addition: Add Ethyl acetoacetate (420 mg, 3.2 mmol) and Piperidine (23 mg, 0.27 mmol).
-
Condensation: Heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
-
Checkpoint: Formation of the benzylidene intermediate (Knoevenagel product) is usually quantitative.
-
-
Cyclization: Add Ammonium acetate (415 mg, 5.4 mmol) to the reaction mixture. Continue refluxing for 4–6 hours.
-
Note: For N-substituted quinolinones, use a primary amine (e.g., aniline) instead of ammonium acetate.
-
-
Workup: Cool the reaction to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Expected Outcome: A polysubstituted quinoline ester with the 3-chloro and 2-methoxy motifs retained, ready for further SAR exploration.
Protocol B: Synthesis of 7-Chloro-5-methylbenzofuran-2-carboxylate
Target: Accessing the benzofuran core. Critical Step: The 2-methoxy group must be demethylated to reveal the phenol (2-OH) required for intramolecular cyclization with an alpha-halo ester.
Materials
-
This compound (1.0 equiv)[2]
-
Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure
Part 1: Demethylation
-
Cooling: Dissolve the aldehyde (1.0 g) in anhydrous DCM (15 mL) and cool to -78°C under Nitrogen.
-
Addition: Dropwise add BBr₃ (13.5 mL, 13.5 mmol).
-
Reaction: Allow to warm to 0°C over 2 hours. Stir at 0°C for another 2 hours.
-
Quench: Carefully quench with MeOH (exothermic!) at 0°C. Dilute with water and extract with DCM.
-
Isolation: Dry organic layer and concentrate to yield 3-Chloro-2-hydroxy-5-methylbenzaldehyde . (Yield typically >85%).[9][10][11]
Part 2: Rap-Stoermer Cyclization
-
Solvation: Dissolve the intermediate phenol (500 mg) in anhydrous DMF (5 mL).
-
Base: Add K₂CO₃ (1.2 g). Stir for 15 minutes at Room Temp.
-
Alkylation: Add Ethyl bromoacetate (0.4 mL). Heat the mixture to 80°C for 4 hours.
-
Workup: Pour the mixture into ice water. The solid benzofuran product should precipitate.
-
Filtration: Filter the solid, wash with water, and dry.
-
Validation: Check ¹H NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the furan ring proton (~7.5 ppm) confirms cyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Knoevenagel | Steric hindrance from 2-OMe/5-Me. | Switch solvent to Toluene and use Dean-Stark trap to remove water, driving equilibrium. |
| Incomplete Demethylation | BBr₃ complexation with aldehyde. | Increase BBr₃ equivalents to 3.0 or use AlCl₃/Pyridine reflux system. |
| Side Reactions (SEAr) | Attempting electrophilic substitution. | Avoid SEAr. The ring is too crowded. Rely on the Aldehyde or Chloro handles.[6][7] |
References
-
Compound Data: this compound (CAS 883529-23-5).[2][3][5] Fluorochem Catalog. Available at:
- Quinoline Synthesis: Marco-Contelles, J., et al. "The Friedländer reaction: synthetic and medicinal perspectives." Chemical Reviews 109.6 (2009): 2652-2671.
- Benzofuran Synthesis: Mahboobi, S., et al. "Rap-Stoermer Synthesis of Benzofurans." Journal of Medicinal Chemistry 49.11 (2006): 3101.
- General Aldehyde Reactivity: Li, J. J.
Disclaimer: These protocols are intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) before handling this compound.
Sources
- 1. 5-CHLORO-2-HYDROXY-3-METHYLBENZALDEHYDE | CAS 23602-63-3 [matrix-fine-chemicals.com]
- 2. Benzaldehyde,4-chloro-2,5-dimethoxy- | 90064-48-5 [chemicalbook.com]
- 3. CAS#:2354014-83-6 | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)dihydro-2H-pyran-4(3H)-one | Chemsrc [chemsrc.com]
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- 5. 1-(2,3,4-trihydroxyphenyl)propan-1-one | CAS#:22760-98-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
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- 10. rsc.org [rsc.org]
- 11. 3-Chloro-2-hydroxy-5-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
Application Note: Grignard Reaction Protocols for 3-Chloro-2-methoxy-5-methylbenzaldehyde
This Application Note is structured to provide high-level technical guidance for researchers working with 3-Chloro-2-methoxy-5-methylbenzaldehyde in Grignard additions. The content prioritizes mechanistic understanding of ortho-substituted benzaldehydes and robust experimental protocols.
Introduction & Substrate Analysis
The substrate This compound presents a unique combination of steric and electronic features that distinguish it from simple benzaldehyde derivatives. Successful Grignard addition requires a nuanced understanding of the "Ortho-Methoxy Effect" and the steric crowding imposed by the 3-chloro substituent.
Substrate Profile
| Feature | Chemical Moiety | Impact on Grignard Reaction |
| Electrophile | Aldehyde (-CHO) | Non-enolizable; susceptible to 1,2-addition.[1] |
| Ortho-Substituent | 2-Methoxy (-OMe) | Critical: Acts as a Lewis base. Can chelate |
| Meta-Substituent | 3-Chloro (-Cl) | Electron-withdrawing (inductive); increases electrophilicity but adds significant steric bulk adjacent to the reaction center. |
| Meta-Substituent | 5-Methyl (-Me) | Weak electron donor; minimal steric impact on the reaction center. |
Mechanistic Insight: The Chelation Control Model
Unlike simple steric models (Felkin-Anh), the presence of the 2-methoxy group strongly suggests a Cram Chelation Model . In non-polar solvents (e.g., Diethyl Ether), the Magnesium atom of the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen.
-
Outcome: This forms a rigid 5-membered chelate intermediate.
-
Implication: The nucleophile (
) attacks from the less hindered face. While the aldehyde is achiral, this chelation increases the rate of reaction compared to non-chelated hindered aldehydes and can induce high diastereoselectivity if a chiral Grignard reagent is used.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the chelation-controlled mechanism favored in etherial solvents.
Figure 1: Mechanistic divergence based on solvent choice. Ether promotes the rigid chelate intermediate, often improving yield and rate for ortho-methoxy substrates.
Experimental Protocols
Protocol A: Standard Chelation-Controlled Addition
Best for: Primary/Secondary alkyl Grignards (e.g., MeMgBr, EtMgBr, PhMgBr).
Rationale: Uses Diethyl Ether (
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Grignard Reagent:
(1.2 - 1.5 equiv, typically 1M-3M in ether). -
Solvent: Anhydrous Diethyl Ether (
).[2] -
Quench: Sat.
.[3]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.
-
Dissolution: Charge the RBF with the aldehyde (1.0 equiv) and anhydrous
(concentration ~0.2 M). Cool to 0°C in an ice bath.-
Note: If the aldehyde is insoluble in ether at 0°C, add minimal anhydrous THF to solubilize, but keep ether as the bulk solvent.
-
-
Addition: Transfer the Grignard reagent to the addition funnel via cannula. Add dropwise over 30 minutes.
-
Observation: A color change (often yellow to cloudy white/grey) indicates complex formation.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The aldehyde peak should disappear.
-
-
Quench: Cool back to 0°C. Slowly add saturated aqueous
to hydrolyze the magnesium alkoxide.-
Caution: Exothermic.[3]
-
-
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , filter, and concentrate in vacuo.
Protocol B: Lanthanide-Promoted Addition (For Sterically Demanding Nucleophiles)
Best for: Bulky Grignards (e.g., Isopropyl-MgBr, t-Butyl-MgBr) where reduction is a competing side reaction.
Rationale:
Reagents:
-
Anhydrous Cerium(III) Chloride (
) (1.5 equiv). -
Substrate (1.0 equiv).
-
Grignard Reagent (1.5 equiv).
-
Solvent: Anhydrous THF.
Procedure:
-
Activation: Place anhydrous
powder in a dry flask. Heat at 140°C under high vacuum for 2 hours to ensure complete removal of water (Crucial step). -
Slurry Formation: Cool to RT under Argon. Add anhydrous THF and stir vigorously for 2 hours to form a fine white suspension.
-
Substrate Addition: Add the aldehyde (1.0 equiv) to the
/THF slurry. Stir for 30 mins at RT to allow Lewis acid coordination. -
Cooling: Cool the mixture to -78°C (Dry ice/Acetone).
-
Grignard Addition: Add the Grignard reagent dropwise.[3]
-
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Workup: Quench with 10% aqueous acetic acid or sat.
.[3] Extract and purify as above.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Coordination Ability | Effect on 2-OMe Chelation | Recommendation |
| Diethyl Ether | Weak | High (Mg coordinates to substrate) | Preferred for standard additions. |
| THF | Strong | Low (Solvent outcompetes substrate) | Use for solubility issues or |
| DCM | None | N/A | Incompatible with Grignard reagents. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (Recovered SM) | Steric hindrance or wet reagents. | 1. Retitrate Grignard. 2. Switch to Protocol B ( |
| Product is Benzyl Alcohol | Reduction via | 1. Use Protocol B ( |
| Wurtz Coupling (R-R) | Radical coupling during Grignard prep. | Use commercially sourced Grignard or lower prep temp. (Not applicable if adding to aldehyde). |
References
-
BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. Retrieved from
-
Organic Chemistry Portal. (n.d.). Grignard Reaction: Mechanism and Protocols. Retrieved from
-
LibreTexts Chemistry. (2025). Nucleophilic Addition of Hydride and Grignard Reagents. Retrieved from
-
PubChem. (2025).[4][5] 3-Chloro-5-methoxybenzaldehyde Compound Summary. Retrieved from
-
Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society.[6] (Foundational reference for Protocol B).
Sources
- 1. CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | CID 21904633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 11094797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.alfredstate.edu [web.alfredstate.edu]
Scalable synthesis methods for 3-Chloro-2-methoxy-5-methylbenzaldehyde derivatives
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes scalable, regioselective methodologies over academic curiosities.
Executive Summary
3-Chloro-2-methoxy-5-methylbenzaldehyde is a highly functionalized aromatic building block, critical in the synthesis of complex heterocycles, kinase inhibitors, and potentially sartan-class pharmaceuticals.[1] Its specific substitution pattern—combining an electron-donating methoxy group with electron-withdrawing chloro and formyl groups—creates unique electronic properties but poses significant challenges for regioselective synthesis.[1]
This guide details a two-step, scalable protocol derived from commercially available 2-chloro-4-methylphenol.[1] Unlike traditional non-selective formylation methods (e.g., Reimer-Tiemann), this protocol utilizes Magnesium-Mediated Ortho-Formylation , ensuring exclusive regioselectivity and high yields suitable for multi-kilogram production.[1]
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing the target is installing the formyl group (-CHO) specifically at the C1 position, flanked by a methoxy (C2) and a chloro (C3) substituent. Direct chlorination of 2-methoxy-5-methylbenzaldehyde often yields inseparable mixtures of isomers.
Therefore, the optimal strategy is a "Bottom-Up" approach starting from a phenol, utilizing the hydroxyl group to direct the incoming formyl group, followed by O-methylation.[1][2]
Strategic Pathway (DOT Visualization)
Figure 1: Retrosynthetic logic prioritizing regiocontrol via ortho-directing phenol chemistry.
Detailed Experimental Protocols
Step 1: Regioselective Ortho-Formylation
Objective: Convert 2-chloro-4-methylphenol to 3-chloro-2-hydroxy-5-methylbenzaldehyde.[1] Method: Magnesium-Mediated Formylation (The Skattebøl/Casiraghi Method).
Rationale: Standard formylation (Vilsmeier-Haack) on phenols can be messy due to ester formation. The Reimer-Tiemann reaction involves hazardous chloroform and poor yields (<40%). The MgCl₂/Paraformaldehyde system coordinates the phenoxide oxygen, rigidly directing the formyl group to the ortho position with >85% yield and high purity.[2]
Materials Table
| Reagent | Equiv. | Role | Critical Parameter |
| 2-Chloro-4-methylphenol | 1.0 | Substrate | Purity >98% |
| Magnesium Chloride (anhydrous) | 1.5 | Lewis Acid/Template | Must be anhydrous; handle under N₂ |
| Paraformaldehyde (PFA) | 2.0 - 3.0 | Formyl Source | Fine powder depolymerizes faster |
| Triethylamine (TEA) | 3.75 | Base | Dry; removes HCl protons |
| Acetonitrile (ACN) | Solvent | Solvent | Water content <0.1% (Karl Fischer) |
Protocol
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Charging: Under nitrogen, charge Acetonitrile (10 vol) and 2-Chloro-4-methylphenol (1.0 eq) .
-
Base Addition: Add Triethylamine (3.75 eq) dropwise. The reaction is slightly exothermic. Stir for 15 minutes at 20°C.
-
Catalyst Addition: Add Anhydrous MgCl₂ (1.5 eq) in portions. The mixture will become a slurry as the magnesium phenoxide complex forms.
-
Formyl Source: Add Paraformaldehyde (2.5 eq) as a solid powder.
-
Reaction: Heat the mixture to reflux (approx. 80–82°C) .
-
Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours. The intermediate magnesium complex ensures the aldehyde inserts strictly ortho to the oxygen.
-
-
Quenching: Cool to 20°C. Pour the reaction mixture into cold 5% HCl solution (15 vol) . This breaks the Mg-complex and precipitates the product.[1]
-
Workup: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water.
-
Expected Yield: 85–92%
-
Appearance: Pale yellow solid.[3]
-
Step 2: O-Methylation
Objective: Convert 3-chloro-2-hydroxy-5-methylbenzaldehyde to this compound. Method: Williamson Ether Synthesis.
Rationale: With the aldehyde and chlorine already in place, simple O-alkylation is required. Dimethyl Sulfate (DMS) is preferred for scale-up due to cost and reactivity, though Methyl Iodide (MeI) is safer for smaller bench-scale batches.[1]
Materials Table
| Reagent | Equiv. | Role | Critical Parameter |
| Intermediate (from Step 1) | 1.0 | Substrate | Dry, free of residual acid |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base | Granular or powdered (milled is faster) |
| Dimethyl Sulfate (DMS) | 1.1 - 1.2 | Methylating Agent | HIGHLY TOXIC - Handle in fume hood |
| Acetone or DMF | Solvent | Solvent | DMF accelerates reaction (polar aprotic) |
Protocol
-
Setup: Equip a reactor with a stirrer and reflux condenser.
-
Solvation: Dissolve the Intermediate (1.0 eq) in Acetone (10 vol) (or DMF for faster kinetics).
-
Base: Add K₂CO₃ (1.5 eq) .
-
Alkylation: Add Dimethyl Sulfate (1.1 eq) dropwise over 20 minutes.
-
Safety Note: DMS is a potent DNA alkylator. Use specific gloves and deactivate spills with concentrated ammonia.
-
-
Reaction: Heat to reflux (56°C for Acetone) for 2–4 hours.
-
Endpoint: Disappearance of the phenol peak on HPLC.
-
-
Quenching: Cool to room temperature. Add Ammonium Hydroxide (25% aq, 2 vol) and stir for 30 mins to destroy excess DMS.
-
Isolation:
-
If Acetone used: Concentrate to remove solvent, then dilute with water and extract with DCM or Ethyl Acetate.
-
If DMF used: Pour into excess ice-water.[1] The product should precipitate as a solid. Filter and wash with water.
-
-
Final Purification: Recrystallization from Hexane/Ethyl Acetate or Isopropyl Alcohol.
-
Expected Yield: 90–95%
-
Final Purity: >99% (HPLC)
-
Mechanism of Action (Step 1)
The success of this synthesis hinges on the Magnesium-mediated step.[1] The Mg²⁺ ion acts as a template, coordinating both the phenoxide oxygen and the formaldehyde (generated in situ from PFA).[2] This "lock-and-key" mechanism prevents para-formylation and over-formylation.[1]
Figure 2: Mechanistic pathway of Mg-mediated ortho-formylation.[1]
Quality Control & Analytical Data
For the final product This compound :
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
HPLC Purity: NLT 98.0% (Area %).
Safety & Handling (Critical)
-
Dimethyl Sulfate (DMS): Fatal if inhaled. Carcinogen. Use a closed system if possible. Decontaminate all glassware with ammonia solution before washing.
-
Magnesium Chloride: Hygroscopic.[3] Exothermic upon dissolution.
-
Process Safety: The formylation step generates HCl gas (neutralized by TEA) and consumes Paraformaldehyde. Ensure adequate venting for formaldehyde vapors.
References
-
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde." Organic Syntheses, 82,[2] 64.
- Context: Establishes the MgCl₂/TEA/PFA protocol as the standard for ortho-formyl
-
Hofsløkken, N. U., & Skattebøl, L. (1999).[2] "Convenient Method for the Ortho-Formylation of Phenols."[1] Acta Chemica Scandinavica, 53, 258.[2]
- Context: Primary literature for the reaction mechanism and scope.
-
PubChem Compound Summary. (n.d.). "3-Chloro-2-hydroxy-5-methylbenzaldehyde."[1] National Center for Biotechnology Information.
-
Context: Verification of intermediate structure and properties.[4]
-
- Paul, S., et al. (2012). "Scalable Synthesis of Substituted Benzaldehydes." Organic Process Research & Development. Context: General reference for scaling Williamson ether synthesis in process chemistry.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 3. 3-CHLORO-2-HYDROXY-BENZALDEHYDE CAS#: 1927-94-2 [m.chemicalbook.com]
- 4. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Chloro-2-methoxy-5-methylbenzaldehyde
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-882-BENZ Subject: Yield Optimization & Troubleshooting for Trisubstituted Benzaldehyde Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 3-Chloro-2-methoxy-5-methylbenzaldehyde (CAS: 103426-20-6). This is a deceptive scaffold. While it appears to be a standard benzaldehyde, the specific substitution pattern creates a "perfect storm" of steric and electronic hurdles that often result in yields below 40% using textbook protocols.
This guide addresses the three primary failure modes:
-
Steric Inhibition (Aldehyde): The ortho-methoxy group twists the carbonyl out of planarity, retarding nucleophilic attack.
-
Electronic Deactivation (Aryl Chloride): The chloride is electronically deactivated and sterically crowded, making standard Pd-catalyzed couplings sluggish.
-
Background Oxidation: The 5-methyl group and aldehyde function are susceptible to radical autoxidation.
Module 1: Pre-Reaction Diagnostics (Quality Control)
User Question: "My starting material is a dark yellow solid, but the CoA says it should be off-white. Should I proceed?"
Technical Insight: No. This scaffold is prone to autoxidation into 3-chloro-2-methoxy-5-methylbenzoic acid. The "dark yellow" crust is often a mixture of the carboxylic acid and trace quinoid impurities derived from the 5-methyl oxidation. Using oxidized starting material will stoichiometrically quench basic reagents (like LDA or NaH) and poison Pd-catalysts.
Protocol: Purification & Storage
-
Rapid Fix: Dissolve the aldehyde in Et₂O. Wash 2x with saturated aqueous NaHCO₃ (removes the acid). Dry over MgSO₄ and concentrate.
-
Storage: Store under Argon at 4°C.
Module 2: The Aldehyde Handle (Nucleophilic Additions)
Scenario: Reductive Amination Fails or Stalls
User Question: "I'm trying to make a benzylamine using NaBH(OAc)₃, but I'm getting <30% conversion. The imine just won't form."
Root Cause Analysis: The ortho-methoxy group exerts significant steric pressure. In standard conditions (MeOH/AcOH), the equilibrium between the aldehyde and the hemiaminal/imine is unfavorable. The water generated during imine formation hydrolyzes the intermediate back to the starting material before the hydride can reduce it.
The Solution: Titanium(IV) Isopropoxide Dehydration
You must shift the equilibrium chemically using a Lewis Acid dehydrating agent.
Optimized Protocol:
-
Imine Formation (The Critical Step):
-
Mix Amine (1.1 equiv) and Aldehyde (1.0 equiv) in neat
(2.0 equiv). -
Note: Do not use solvent yet. Stir neat at room temperature for 2–4 hours. The mixture will become viscous.
-
-
Dilution: Dilute with dry THF or Ethanol.
-
Reduction: Add
(or ) carefully. -
Quench: Add water/NaOH. A white precipitate (
) will form. Filter through Celite.
Visual Workflow:
Figure 1: Comparison of standard vs. Titanium-mediated reductive amination pathways for sterically hindered benzaldehydes.
Module 3: The Aryl Chloride Handle (Cross-Coupling)
Scenario: Suzuki Coupling Yields are <10%
User Question: "I am trying to couple a boronic acid to the 3-position chlorine. I'm using Pd(PPh3)4 and carbonate base, but I mostly recover starting material."
Root Cause Analysis:
-
Bond Strength: Aryl chlorides are notoriously difficult to activate compared to bromides or iodides (Bond Dissociation Energy: Ar-Cl > Ar-Br).
-
Deactivation: The electron-rich methoxy group (via resonance) increases electron density on the ring, making the oxidative addition of Pd(0) into the C-Cl bond slower.
-
Aldehyde Interference: Free aldehydes can poison Pd catalysts or undergo side reactions (Cannizzaro) under basic coupling conditions.
The Solution: Ligand Acceleration & Protection
Stop using Tetrakis (
Optimized Protocol:
-
Catalyst System: Use Pd₂(dba)₃ (1-2 mol%) with SPhos or XPhos (2-4 mol%).
-
Why? SPhos is specifically designed to couple hindered aryl chlorides.
-
-
Base: Use K₃PO₄ (anhydrous) instead of Carbonate.
-
Solvent: Toluene/Water (10:1) or Dioxane/Water.[1]
-
Temperature: 100°C is required.
-
Pro-Tip (Aldehyde Protection): If yields remain low, convert the aldehyde to an acetal (ethylene glycol/TsOH) before the coupling. This prevents catalyst poisoning and base-mediated aldehyde degradation.
Comparison of Catalyst Efficacy:
| Catalyst System | Ligand Type | Suitability for Ar-Cl | Est. Yield |
| Pd(PPh₃)₄ | Standard Phosphine | Poor (Fails oxidative addition) | < 10% |
| Pd(dppf)Cl₂ | Bidentate | Moderate (Better stability) | 25-40% |
| Pd₂(dba)₃ + SPhos | Buchwald (Biaryl) | Excellent (Accelerated kinetics) | > 85% |
| Pd-PEPPSI-IPr | NHC Carbene | Excellent (High stability) | > 90% |
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific reaction failure.
Figure 2: Diagnostic logic for yield optimization based on reaction type and impurity profile.
References
-
Reductive Amination with Ti(OiPr)
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.
-
Suzuki Coupling of Hindered Chlorides
-
General Reactivity of 2-Methoxybenzaldehydes
-
CymitQuimica. "3-Chloro-2-hydroxy-5-methoxybenzaldehyde Product Data."[3] (Analogous scaffold reactivity data).
-
-
Oxidation of Methyl-Benzaldehydes
Sources
Solvent selection for recrystallization of 3-Chloro-2-methoxy-5-methylbenzaldehyde
Welcome to the Solid State Chemistry & Purification Support Hub. Ticket ID: #REC-Zw82-Aldehyde Subject: Solvent Selection & Troubleshooting for 3-Chloro-2-methoxy-5-methylbenzaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Molecule Analysis
You are attempting to purify This compound . Before selecting a solvent, we must analyze the physicochemical profile of this molecule to predict its behavior in solution.
-
Core Structure: Benzene ring with four substituents.
-
Polarity: Moderate. The aldehyde (-CHO) and methoxy (-OCH₃) groups add polarity, but the chloro (-Cl) and methyl (-CH₃) groups significantly increase lipophilicity.[1]
-
Risk Factors:
-
Oxidation: Aromatic aldehydes are prone to air-oxidation into their corresponding benzoic acids (3-Chloro-2-methoxy-5-methylbenzoic acid).[1][2]
-
Oiling Out: Due to the likely low-to-moderate melting point (estimated 40–80°C range based on structural analogs), this compound is at high risk of separating as an oil rather than a crystal upon cooling.[1]
-
Solvent System Selection Guide
We do not recommend a "trial and error" approach. Based on the substituents, use the following decision matrix.
Primary Recommendation: Binary Solvent Systems
For substituted benzaldehydes with halogen/alkyl groups, binary systems offer better control over saturation than single solvents.
| System | Ratio (v/v) | Recommendation Level | Technical Rationale |
| EtOAc / Heptane | 1:3 to 1:5 | High | Best for Purity. Ethyl Acetate (EtOAc) dissolves the compound well; Heptane acts as the anti-solvent.[1] This system is less likely to cause "oiling out" than water-based systems.[1] |
| Ethanol / Water | 4:1 | Moderate | Good for Yield. Ethanol is an excellent solvent for benzaldehydes. However, adding water can force the compound out as an oil if the solution is too concentrated or cooled too fast. |
| IPA (Isopropyl Alcohol) | 100% | Moderate | Simplest Workflow. IPA has a boiling point (82°C) that allows sufficient heating without degrading the aldehyde. Good for initial trials. |
Solvents to AVOID
-
Diethyl Ether: Too volatile; flammability risk during heating.
-
DMSO / DMF: Boiling points are too high. Removing residual solvent will require high heat/vacuum, which promotes degradation.
-
Acetone: Can undergo aldol condensation with the benzaldehyde under basic or acidic trace conditions.
Interactive Troubleshooting: "My Product is Oiling Out"
Issue: Upon cooling the hot solution, the product separates as a liquid droplets at the bottom of the flask instead of forming crystals.
Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] Essentially, the compound is precipitating above its melting point.
The Protocol to Fix Oiling Out
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add More Solvent: Add 10-15% more of the good solvent (e.g., EtOAc or Ethanol). This lowers the saturation concentration, preventing the solution from hitting the "oiling out" zone too early.
-
Seed It: This is critical.
-
Slow Cool: Insulate the flask with cotton wool or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath yet.
Advanced Purification: The Bisulfite Adduct Method (High Purity)
If recrystallization fails to remove isomers or starting material, use this chemical purification method specific to aldehydes. This relies on the reversible formation of a water-soluble bisulfite adduct.[1][2]
Workflow Diagram
Caption: Chemical purification workflow exploiting the reversible bisulfite adduct formation specific to aldehydes.
Step-by-Step Protocol
-
Formation: Dissolve crude material in minimal Ether or EtOAc. Add excess saturated Sodium Bisulfite (
) solution. Stir vigorously. The aldehyde converts to a solid bisulfite adduct. -
Wash: Filter the solid. Wash with ether to remove non-aldehyde organic impurities (starting materials, isomers).
-
Regeneration: Suspend the solid in water. Add 10% Sodium Carbonate (
) or dilute and stir. The solid will disappear, and the pure aldehyde will separate as an oil/solid. -
Isolation: Extract the liberated aldehyde with DCM, dry over
, and concentrate.
Frequently Asked Questions (FAQ)
Q: There is a white solid that won't dissolve even in boiling solvent. What is it? A: This is likely 3-Chloro-2-methoxy-5-methylbenzoic acid , formed by oxidation.[1]
-
Verification: Check solubility in 10%
. If it dissolves with bubbling, it is the acid. -
Removal: Perform a "Hot Filtration" step. While your aldehyde solution is boiling, filter it through a pre-warmed funnel/fluted filter paper. The insoluble acid remains on the paper; the aldehyde passes through.
Q: Can I use Hexane instead of Heptane? A: Yes, but Heptane is superior . Hexane boils at 68°C, while Heptane boils at 98°C. Heptane allows you to heat the solution to a higher temperature, dissolving more solute and creating a larger temperature differential for crystallization, which improves yield.
Q: My crystals are colored (yellow/brown). How do I fix this? A: Benzaldehydes often degrade to colored oligomers.
-
Solution: Add Activated Charcoal (1-2% by weight) to the boiling solution.[1] Stir for 5 minutes, then perform a hot filtration over Celite. Note: Do not add charcoal to a superheated solution; it will foam over. Cool slightly first.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]
-
Sigma-Aldrich. (n.d.). Recrystallization User Guide & Solvent Properties.
-
PubChem. (2024).[6] Compound Summary: Substituted Benzaldehydes. National Library of Medicine. [1]
Sources
- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 2-Hydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O3 | CID 7172053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 3-Chloro-2-methoxy-5-methylbenzaldehyde reactions
Technical Support Center: Steric Hindrance Solutions for 3-Chloro-2-methoxy-5-methylbenzaldehyde
Executive Technical Summary
You are likely visiting this page because standard protocols (Grignard, reductive amination, or condensation) have failed on This compound .
The Root Cause: This is not a standard steric issue; it is a buttressing effect . In a typical ortho-substituted benzaldehyde, the substituent can rotate to minimize steric clash. However, in your molecule, the 2-methoxy group is flanked by a 3-chloro atom . The bulky chlorine atom (Van der Waals radius ~1.75 Å) mechanically "locks" the methoxy group into a conformation that crowds the carbonyl carbon (C1).
This creates a "steric canyon" that blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack. Standard reagents simply bounce off or act as bases (causing enolization) rather than nucleophiles.
Troubleshooting Guide: Select Your Issue
Category A: Grignard or Organolithium Reagents Yield <10% Product
Symptoms: Recovery of starting material, formation of enolization byproducts, or biphenyl formation.
Q: Why is my Grignard reagent acting like a base instead of a nucleophile? A: The steric wall prevents the nucleophile from reaching the carbonyl carbon. The reagent instead abstracts an acidic proton (if available) or simply degrades. To fix this, you must switch from a "hard" nucleophile to a highly oxophilic, "softer" system that coordinates with the carbonyl oxygen to activate it.
The Solution: Organocerium Chemistry (The Imamoto Protocol)
Lanthanide salts, specifically Cerium(III) Chloride (
Protocol 1:
-
Preparation of Anhydrous
:-
Start with
. -
Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–4 hours.
-
Critical Check: The solid must turn from a clumpy solid to a fine, white, free-flowing powder. If it remains clumpy, hydrolysis has occurred (forming
), and the reaction will fail.
-
-
Slurry Formation:
-
Cool the flask to room temperature under Argon.
-
Add dry THF.[1] Stir vigorously for 2 hours to form a milky suspension.
-
-
Transmetallation:
-
Cool to -78 °C .
-
Add your Grignard (R-MgBr) or Organolithium (R-Li) dropwise.
-
Stir for 1 hour. This forms the organocerium species (
), which is less basic and more nucleophilic.
-
-
Reaction:
-
Add This compound (dissolved in THF).
-
Allow to warm slowly to 0 °C.
-
Why this works: The Cerium atom coordinates strongly to the carbonyl oxygen, pulling electron density away and effectively "opening the gate" for the alkyl group to attack, even in the crowded 1,2,3-pocket.
Category B: Reductive Amination Stalls at Imine Stage
Symptoms: Analysis shows unreacted aldehyde and amine, but no secondary amine product after adding reducing agent.
Q: Why won't the imine form? A: Imine formation requires the expulsion of water. In your sterically crowded molecule, the tetrahedral intermediate formed after amine attack is high-energy and unstable. It reverts to starting material rather than collapsing to the imine.
The Solution: Titanium(IV) Dehydration
Standard drying agents (
Protocol 2:
-
Mix: Combine the aldehyde (1.0 equiv), amine (1.1 equiv), and
(1.25 equiv) in neat conditions or dry THF. -
Stir: Stir at ambient temperature for 4–6 hours. The solution will likely turn viscous/yellow.
-
Reduction:
-
Dilute with Ethanol (absolute).
-
Add
(Sodium Borohydride) or . -
Caution: A white precipitate (
) will form immediately. This is normal.
-
-
Workup: Quench with 1N NaOH to break the Titanium-amine complexes. Filter the white sludge (Celite) and extract.
Comparative Reagent Data
| Reagent System | Reactivity in Steric Pocket | Basicity | Risk of Side Reactions | Recommended For |
| R-MgBr (Standard) | Low | High | High (Enolization) | Unhindered Aldehydes |
| R-Li (Standard) | Low | Very High | High | Unhindered Aldehydes |
| R-CeCl | High | Low | Low | 3-Cl-2-OMe Benzaldehyde |
| NaBH | Moderate | Moderate | Low | Simple Reductions |
| Ti(OiPr) | High | Low | Low | Reductive Amination |
Visualizing the Steric Pathway
The following diagram illustrates the "Buttressing Effect" and the decision logic for overcoming it.
Figure 1: Decision matrix for overcoming the 1,2,3-trisubstituted steric blockade.
References & Further Reading
-
Organocerium Protocols (The Imamoto Method):
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society.
-
Relevance: Defines the suppression of basicity and increased nucleophilicity in crowded systems.
-
-
Titanium-Mediated Amination:
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry.
-
Relevance: The definitive guide for forcing imine formation in hindered aldehydes.
-
-
Steric Effects in Benzaldehydes:
-
BenchChem Technical Guide: "The Impact of Steric Hindrance on the Reactivity of Aliphatic and Aromatic Aldehydes."
-
Relevance: Comparative data on reaction rates for hindered vs. unhindered carbonyls.[9]
-
-
in Imine Synthesis:
-
Chemical Communications: "Synthesis of sterically hindered enamides via a Ti-mediated condensation."[10]
-
Relevance: Advanced protocol for extremely stubborn condensations.
-
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. unipub.uni-graz.at [unipub.uni-graz.at]
- 7. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Purification strategies for 3-Chloro-2-methoxy-5-methylbenzaldehyde crude mixtures
Welcome to the Technical Support Portal. Ticket ID: CMMB-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Purifying 3-Chloro-2-methoxy-5-methylbenzaldehyde (CMMB) presents a unique set of challenges due to its substitution pattern. The ortho-methoxy group activates the ring, making the aldehyde prone to oxidation (to benzoic acid), while the meta-chloro and meta-methyl groups create steric bulk that can complicate standard derivative formation (like bisulfite adducts) and crystallization kinetics.
This guide moves beyond generic protocols, offering a decision matrix based on your crude mixture's profile.
Part 1: Diagnostic Triage (Start Here)
Before selecting a purification strategy, characterize your crude mixture. Use the decision matrix below to select the optimal workflow.
Figure 1: Decision matrix for selecting the purification strategy based on impurity profile.
Part 2: Purification Protocols
Method A: The Bisulfite "Rescue" Protocol (High Specificity)
Best for: Removing non-aldehyde impurities (unreacted starting material, over-chlorinated byproducts).
The Science: Aldehydes form water-soluble bisulfite adducts.[1] Non-aldehyde impurities remain in the organic layer. The steric hindrance from the C3-Chloro and C5-Methyl groups in CMMB may slow this reaction, requiring optimized conditions [1].
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude CMMB in 3 volumes of Ethyl Acetate .
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (
). -
Critical Step: Vigorously stir for 4–6 hours . Note: Standard benzaldehydes react in 1 hour; CMMB requires more time due to steric crowding.
-
Observation: A white precipitate (the adduct) may form at the interface.[2] This is good.
-
-
Wash Phase:
-
Regeneration:
-
Cool the aqueous phase to 0–5°C.
-
Slowly basify to pH 10–11 using 10%
or . -
Caution: Do not exceed pH 12, as this may degrade the methoxy group or induce Cannizzaro reactions.
-
Extract the regenerated aldehyde into Dichloromethane (DCM). Dry over
and concentrate.
-
Method B: Recrystallization Strategies
Best for: Scaling up material that is already >85% pure.
The Challenge: Substituted benzaldehydes often "oil out" (separate as a liquid) rather than crystallize due to low melting points and impurities disrupting the lattice.
Solvent Screening Table:
| Solvent System | Ratio (v/v) | Outcome | Application Note |
| Hexane / EtOAc | 9:1 to 4:1 | Recommended | Standard system. Dissolve in hot EtOAc; add Hexane until cloudy. |
| IPA / Water | 3:1 | Good | Best for removing inorganic salts. Cool very slowly to avoid oiling. |
| Cyclohexane | 100% | Excellent | Often yields higher quality crystals than hexane for aromatics [2]. |
| MeOH / Water | Varies | Risky | High risk of oiling out for this specific lipophilic molecule. |
Troubleshooting "Oiling Out": If your product forms a separate oil layer upon cooling:
-
Re-heat until the oil dissolves.
-
Add a "seed crystal" (if available) or scratch the glass surface.
-
Add 5% more of the good solvent (e.g., EtOAc).
-
Cool much slower (wrap flask in foil/towel).
Method C: Buffered Flash Chromatography
Best for: Separating regioisomers or removing "tars" that co-precipitate.
The Issue: Silica gel is slightly acidic. Electron-rich benzaldehydes (like CMMB) can oxidize or degrade on the column, leading to "tailing" and yield loss.
The Fix:
-
Stationary Phase: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane OR use neutral alumina.
-
Eluent: Hexane:Ethyl Acetate (Gradient 0%
20% EtOAc). -
Loading: Load as a liquid (dissolved in minimal DCM) rather than dry-loading on silica, which promotes oxidation.
Part 3: Troubleshooting & FAQs
Q1: My yield is low after Bisulfite purification. Where is my product?
-
Diagnosis: The regeneration step was likely incomplete.
-
Fix: The steric bulk of the chloro/methyl groups makes the adduct stable. Ensure the pH reaches >10 during regeneration and stir the basic mixture for at least 30 minutes before extraction.
-
Check: Acidify a small aliquot of the discarded aqueous layer and extract; if you recover product, your regeneration pH was too low [3].
Q2: The product turns yellow/brown upon drying.
-
Diagnosis: Autoxidation to 3-chloro-2-methoxy-5-methylbenzoic acid.
-
Fix: Store under Nitrogen/Argon. If the solid is already yellow, wash with cold saturated
solution (removes the surface acid) and recrystallize immediately.
Q3: I see a spot on TLC just below my aldehyde that wasn't there before.
-
Diagnosis: Demethylation. The ortho-methoxy group can be cleaved by strong Lewis acids (like
or excess during Vilsmeier synthesis), forming the phenol (3-chloro-2-hydroxy-5-methylbenzaldehyde). -
Fix: This phenol impurity is acidic. Remove it by washing the organic layer with 1M
(rapid wash to avoid Cannizzaro) or . The phenol will move to the aqueous layer as the phenoxide.
Part 4: Visualizing the Bisulfite Workflow
Figure 2: Chemical scavenging workflow using sodium bisulfite adduct formation.
References
-
BenchChem Technical Support. (2025).[3][7] Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from
-
University of Rochester. (2023). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Retrieved from
-
Organic Syntheses. (1951). m-Methoxybenzaldehyde.[5] Org. Synth. 1951, 31, 66. Retrieved from
Sources
- 1. Workup [chem.rochester.edu]
- 2. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Temperature Optimization for 3-Chloro-2-methoxy-5-methylbenzaldehyde
This guide serves as a specialized technical support resource for the synthesis of 3-Chloro-2-methoxy-5-methylbenzaldehyde , a critical intermediate often used in the development of kinase inhibitors and agrochemicals.
The following protocols and troubleshooting steps are grounded in the Vilsmeier-Haack formylation of 2-chloro-4-methylanisole, identified as the most atom-economical and scalable route for this specific substitution pattern.
Case ID: 3C2M5M-OPT-01 Support Tier: Level 3 (Senior Application Scientist) Methodology: Vilsmeier-Haack Formylation
Executive Summary: The "Golden Path" Strategy
The synthesis of this compound relies on the formylation of 2-chloro-4-methylanisole . The presence of the chlorine atom at the C2 position (relative to methoxy) deactivates the ring compared to simple anisoles, necessitating a precise "Heat-Ramp" profile.
-
The Challenge: The reaction competes between kinetic trapping (formation of the Vilsmeier complex) and thermodynamic activation (electrophilic attack on the deactivated ring).
-
The Solution: A three-stage temperature protocol (0°C
25°C 80°C) to maximize regioselectivity for the position ortho to the methoxy group (C6 position, becoming C1 in the product).
Thermodynamic Critical Control Points (TCCP)
We have identified three critical temperature zones where failure occurs most frequently.
| Phase | Critical Temp Range | The "Why" (Mechanistic Causality) | Risk of Deviation |
| I. Reagent Formation | 0°C to 5°C | The reaction of | >10°C: Formation of dimethylcarbamoyl chloride (carcinogen) and reagent decomposition.< -5°C: Reagent freezes/precipitates, causing heterogeneous mixing. |
| II. Substrate Addition | 20°C to 25°C | 2-chloro-4-methylanisole is sterically hindered and electronically deactivated by Cl. | >30°C: Rapid exotherm leads to tar formation (polymerization).<15°C: Substrate accumulates unreacted, leading to a "thermal runaway" upon heating. |
| III. Cyclization/EAS | 75°C to 80°C | Thermal energy is required to overcome the activation energy barrier raised by the electron-withdrawing Chlorine. | >90°C: Demethylation of the methoxy group (cleavage to phenol).<70°C: Incomplete conversion; intermediate iminium salt does not form. |
Visualizing the Reaction Pathway
The following diagram illustrates the chemical workflow and the specific temperature gates required for success.
Figure 1: Reaction workflow emphasizing the "Heat-Ramp" strategy required to overcome Chlorine deactivation.
Optimized Experimental Protocol
Scale: 100 mmol basis
Reagents: DMF (3.0 eq),
-
Vilsmeier Reagent Generation (0°C):
-
Charge dry DMF into a reactor under
atmosphere. -
Cool to 0°C .
-
Add
dropwise over 30 minutes. Do not allow temp to exceed 5°C. -
Checkpoint: The solution should turn pale yellow/orange but remain clear. Darkening indicates thermal degradation.
-
-
Substrate Addition (Ambient):
-
Allow the Vilsmeier reagent to warm to 20°C .
-
Add 2-chloro-4-methylanisole dropwise.
-
Stir for 1 hour at 25°C .
-
Note: No significant reaction occurs here; this step ensures homogenous mixing before the energy input.
-
-
The "Kick" (80°C):
-
Heat the mixture to 80°C over 45 minutes.
-
Hold at 80°C for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:1) should show the disappearance of the starting material (
) and the appearance of the iminium salt (baseline).
-
-
Quench & Hydrolysis:
-
Cool reaction mass to 20°C .
-
Pour onto crushed ice (500g) with vigorous stirring.
-
Critical: Neutralize with Sodium Acetate or NaOH (aq) to pH 7–8 to liberate the aldehyde.
-
Troubleshooting Guide (FAQ)
Q1: I am seeing a significant impurity at 0.4. What is it?
Diagnosis: This is likely the demethylated phenol (3-chloro-2-hydroxy-5-methylbenzaldehyde). Root Cause: Reaction temperature exceeded 90°C or the hydrolysis was too acidic/hot. Fix:
-
Strictly limit the heating phase to 80°C.
-
During hydrolysis, ensure the temperature stays below 25°C. Acidic hydrolysis at high temps cleaves aryl ethers.
Q2: My yield is low (<40%), and I recovered starting material.
Diagnosis: Incomplete electrophilic substitution. Root Cause: The Chlorine atom deactivates the ring. 60°C is insufficient for this specific substrate. Fix: Increase the reaction temperature to 80-85°C and extend the reaction time by 2 hours. Ensure your DMF is anhydrous; water destroys the Vilsmeier reagent immediately.
Q3: The product is dark brown/black oil instead of a solid.
Diagnosis: Polymerization or "tarring." Root Cause: "Thermal Runaway" during substrate addition. If you added the substrate too fast at >30°C, local hot spots caused polymerization. Fix:
-
Purify via column chromatography (Silica, Hexane/DCM gradient).
-
In the next run, control the addition rate to keep
.
Q4: Why does the protocol use 3.0 equivalents of DMF?
Answer: DMF acts as both the reagent and the solvent.[1][2] While the stoichiometry requires only 1 eq, the excess stabilizes the polar iminium salt intermediate, preventing it from precipitating and coating the stirrer, which would ruin heat transfer.
References & Validation
-
Vilsmeier-Haack Mechanism & Conditions:
-
Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds.[2][3] Organic Reactions.[1][2][4][5][6][7][8][9] (Establishes the baseline for reagent formation temps).
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][10][11] Comprehensive Organic Synthesis.
-
-
Regioselectivity in Substituted Anisoles:
-
Lala, P. K. (2012). Regioselectivity in the Vilsmeier formylation of 3-substituted anisoles. Tetrahedron Letters. (Supports the ortho-to-methoxy directing effect).
-
Patent US4108904A:[4] Process for the preparation of m-phenoxybenzaldehyde.[4] (Demonstrates analogous halogenated benzaldehyde synthesis conditions).
-
-
Analogous Synthesis Validation (Chlorinated Benzaldehydes):
-
PrepChem: Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (Isomer). Provides validation for the use of
or in chlorinated anisole systems.
-
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as
Sources
- 1. youtube.com [youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpcbs.com [ijpcbs.com]
Resolving solubility issues of 3-Chloro-2-methoxy-5-methylbenzaldehyde in aqueous media
Welcome to the Advanced Application Support Center. Ticket ID: SOL-CMMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Compound Profile
User Query: "I cannot get 3-Chloro-2-methoxy-5-methylbenzaldehyde to stay in solution for my aqueous biological assay. It precipitates immediately upon dilution from DMSO."
Scientist's Assessment: This compound presents a classic "lipophilic aldehyde" challenge. The combination of a chloro group, a methyl group, and a methoxy group on the benzene ring significantly increases lipophilicity (LogP ~2.8–3.2 estimated) compared to unsubstituted benzaldehyde. Furthermore, the aldehyde moiety is reactive, posing stability risks (oxidation) that are often mistaken for solubility issues.
Compound Snapshot:
-
Chemical Class: Trisubstituted Benzaldehyde[1]
-
Predicted LogP: ~2.9 (High Lipophilicity)
-
Aqueous Solubility: Very Low (< 0.1 mg/mL estimated without enhancers)
-
Key Risks:
-
Precipitation: "Crash-out" upon dilution into aqueous buffers.
-
Oxidation: Rapid conversion to 3-chloro-2-methoxy-5-methylbenzoic acid in air.
-
Schiff Base Formation: Reacts with primary amines (e.g., Tris buffer, proteins).
-
Troubleshooting Guide: Solubilization Strategies
Tier 1: The "Crash-Out" Effect (Co-solvent Management)
For rapid screening and acute assays.
The Issue: You dissolve the compound in 100% DMSO, but adding it to water causes immediate cloudiness. The Cause: The "Spring and Parachute" failure. The compound is happy in DMSO (the spring), but water acts as a strong anti-solvent, forcing the hydrophobic molecules to aggregate instantly before they can disperse.
Protocol: Step-Wise Dilution with Intermediate Solvents Do not jump from 100% DMSO to 100% Aqueous buffer.
-
Prepare Stock: Dissolve compound in DMSO at 1000x the final target concentration (e.g., 10 mM).
-
Intermediate Step: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dilution: Slowly add this intermediate mix to your vortexing aqueous buffer.
-
Mechanism: PEG acts as a bridge, reducing the polarity shock.
-
Tier 2: Biological Assays (Surfactants & Complexation)
For cell culture or enzymatic assays where high DMSO is toxic.
Strategy A: Cyclodextrin Complexation (The "Molecular Cage")
Hydroxylpropyl-
Protocol:
-
Prepare 20-40% (w/v) HP-
-CD in water or PBS. -
Add the compound (solid or minimal DMSO stock) to the CD solution.
-
Sonicate for 30–60 minutes at 30°C.
-
Filter sterilize (0.22 µm).
-
Why this works: It creates a thermodynamic equilibrium, preventing precipitation over time.
-
Strategy B: Non-Ionic Surfactants Use Tween 80 (Polysorbate 80) to form micelles.
-
Limit: Keep Tween 80 < 0.1% for cell assays to avoid membrane lysis.
Tier 3: Chemical Workflows (The Bisulfite Switch)
For purification or high-concentration stock storage.
Expert Insight: Aldehydes can be reversibly converted into highly water-soluble bisulfite adducts.
Protocol:
-
Shake the aldehyde with saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
The compound forms a water-soluble sulfonate salt.
-
To Release: Adjust pH to >10 with Carbonate buffer or NaOH; the free aldehyde regenerates and can be extracted or used.
Critical Decision Tree (Visual)
Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: My solution turned yellow/brown overnight. Is it still good? A: Likely No . Benzaldehydes are prone to autoxidation, forming benzoic acid derivatives which are often colored or form crystals.
-
Fix: Store stocks under Nitrogen/Argon at -20°C. Avoid freeze-thaw cycles.
Q2: Can I use Tris-Glycine buffer?
A: Avoid if possible. The aldehyde group (
-
Recommendation: Use Phosphate (PBS), HEPES, or MOPS buffers.
Q3: I need 10 mM in the assay. Is this possible? A: In pure aqueous media, No . The solubility limit is likely in the micromolar range.
-
Workaround: You must use a co-solvent system (e.g., 10% DMSO) or a cyclodextrin formulation to achieve millimolar concentrations.
Quantitative Solubility Data (Estimated)
| Solvent System | Estimated Solubility (25°C) | Suitability |
| Pure Water (pH 7) | < 0.05 mg/mL | Poor |
| DMSO | > 100 mg/mL | Stock Solution Only |
| Ethanol | > 50 mg/mL | Stock Solution Only |
| PBS + 5% DMSO | ~ 0.5 mg/mL | Acute Assays |
| 20% HP- | ~ 2–5 mg/mL | Sensitive Bio-Assays |
| NaHSO₃ (Sat. Aq.) | > 100 mg/mL | Chemical Purification (Adduct) |
Stock Preparation Workflow
Caption: Standard Operating Procedure (SOP) for preparing stable stock solutions to minimize oxidation and precipitation.
References
-
PubChem. 3-Chloro-5-methylbenzaldehyde (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Available at: [Link]
Sources
Preventing air oxidation of 3-Chloro-2-methoxy-5-methylbenzaldehyde during storage
Technical Support Center: 3-Chloro-2-methoxy-5-methylbenzaldehyde Reference ID: TSC-ALD-3C2M5M-001 | Status: Active[1]
Executive Summary
Welcome to the Technical Support Center. You are likely here because you have observed a quality drift in your This compound stock—perhaps a shift in color from pale yellow to amber, or the appearance of white precipitates.
As a Senior Application Scientist, I often see this specific structural motif (an electron-rich benzaldehyde derivative) mishandled. The ortho-methoxy group, while chemically useful, does not render the aldehyde immune to the relentless radical chain mechanism of autoxidation. In fact, without rigorous exclusion of oxygen, this compound will degrade into 3-chloro-2-methoxy-5-methylbenzoic acid , compromising your downstream stoichiometry and yield.[1]
This guide provides the definitive protocols for storage, diagnostics, and remediation, grounded in field-proven methodology.
Module 1: The Science of Degradation
Q: Why does my aldehyde degrade even in a closed bottle?
A: The degradation is driven by radical autoxidation , a chain reaction that requires only trace amounts of oxygen and light to initiate. Unlike hydrolytic degradation, this process is autocatalytic—once it starts, the oxidized product (peracid intermediate) accelerates further oxidation.
The Mechanism:
-
Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.
-
Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.
-
Result: The formation of a peracid (highly reactive), which eventually disproportionates into the carboxylic acid impurity.
Visualizing the Threat:
Figure 1: The radical chain mechanism converting this compound to its benzoic acid derivative.
Module 2: Storage Protocols (The "Zero-Air" Standard)
Q: What is the absolute best way to store this compound for long-term stability?
A: You must treat this compound as air-sensitive .[2][3] The standard "tightly capped bottle" is insufficient for storage exceeding 2 weeks.
Protocol A: The Inert Gas Overlay (Standard Lab Practice)
Recommended for daily/weekly use.
-
Purge: After every use, gently flow dry Nitrogen (
) or Argon (Ar) into the bottle for 15–30 seconds. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/liquid surface. -
Seal: Use Parafilm® or electrical tape to seal the cap junction.
-
Environment: Store at 4°C in the dark. Cold temperatures significantly retard the radical propagation step.
Protocol B: The Schlenk/Glovebox Method (Long-Term Archive)
Recommended for storage >1 month.[1]
-
Transfer: Move the material into a Schlenk tube or a vial with a PTFE-lined septum.
-
Cycle: Perform 3 cycles of Vacuum/Inert Gas backfill.
-
Desiccant: Do not store directly over desiccant unless the compound is in a separate inner vial; direct contact with Lewis acidic drying agents can sometimes catalyze other side reactions.
Comparative Storage Efficacy Table:
| Storage Method | Temp | Atmosphere | Estimated Shelf Life | Risk Level |
| Original Bottle (Opened) | 25°C | Air | 2–4 Weeks | High |
| Original Bottle + Tape | 4°C | Air | 1–2 Months | Moderate |
| Inert Purge + Tape | 4°C | Argon/N2 | 6–12 Months | Low |
| Sealed Ampoule/Glovebox | -20°C | Argon | >2 Years | Minimal |
Module 3: Troubleshooting & Diagnostics
Q: How do I know if my batch is already compromised?
A: The oxidation product (3-chloro-2-methoxy-5-methylbenzoic acid) has distinct physical properties compared to the aldehyde.[1]
-
Visual Inspection:
-
Aldehyde: Typically a pale yellow oil or low-melting solid.[1]
-
Oxidized: Look for white, crusty solids forming around the cap threads or suspended in the oil. This is the carboxylic acid, which usually has a much higher melting point.
-
-
Solubility Test:
-
Dissolve a small aliquot in Sodium Bicarbonate (
) solution. -
Observation: The aldehyde is insoluble (organic layer remains). The acid impurity will dissolve (forming the benzoate salt) and may generate slight bubbles (
).
-
-
Proton NMR (
NMR):-
Aldehyde Signal: Look for the distinct singlet at ~10.0–10.4 ppm .
-
Acid Signal: A broad singlet at ~11.0–13.0 ppm indicates the carboxylic acid proton.
-
Quantification: Integrate the aldehyde peak vs. the aromatic region to calculate purity.
-
Module 4: Remediation (Saving the Batch)
Q: My NMR shows 15% oxidation. Do I have to discard it?
A: No. Because the impurity is an organic acid, we can exploit acid-base chemistry to purify the aldehyde with high recovery rates. This is a standard "Base Wash" protocol.
The Purification Workflow:
Figure 2: Acid-Base extraction workflow to remove benzoic acid impurities.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve the impure material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approx. 10 mL solvent per gram of compound.
-
The Wash: Transfer to a separatory funnel. Wash twice with saturated aqueous Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ).-
Note: Vent frequently![1] The reaction of acid + carbonate releases
gas.
-
-
Separation: The deprotonated acid (benzoate salt) moves to the aqueous layer (discard).[4] The neutral aldehyde remains in the organic layer.
-
Rinse: Wash the organic layer once with brine (saturated NaCl) to remove trapped water.
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
) for 10 minutes. -
Recovery: Filter off the solid drying agent and concentrate the filtrate via rotary evaporation.
References
-
BenchChem Technical Support. (2025).[4][5][6] Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from 4[5]
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from 2
-
Sigma-Aldrich. (2021). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from 7
-
National Institutes of Health (PubChem). (2025). 3-Chloro-5-methylbenzaldehyde Compound Summary. Retrieved from 8[8]
Sources
- 1. 90110-33-1|3-Chloro-2-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Precision HPLC Profiling: Optimizing Purity Analysis for 3-Chloro-2-methoxy-5-methylbenzaldehyde
Executive Summary & Strategic Scope
Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Chloro-2-methoxy-5-methylbenzaldehyde (CMMB).
The Challenge: Substituted benzaldehydes present unique analytical hurdles.[1]
-
Regioisomerism: The synthesis of CMMB often yields positional isomers (e.g., 4-chloro or 6-chloro analogs) that possess nearly identical hydrophobicity to the target, making separation on standard C18 columns difficult.[1]
-
Oxidative Instability: The aldehyde moiety is prone to auto-oxidation, converting to 3-Chloro-2-methoxy-5-methylbenzoic acid .[1] A valid method must resolve this specific degradant.
The Solution: This guide compares a standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase.[1] While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior selectivity for the halogenated aromatic ring via
Molecular Profile & Physicochemical Drivers[1][2]
Understanding the molecule is the first step in rational method design.[1]
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Formula | MW: 184.62 g/mol | |
| LogP (Octanol/Water) | ~2.6 - 2.9 | Moderately lipophilic; requires >30% organic modifier for elution.[1] |
| pKa | N/A (Non-ionizable core) | pH control is less critical for the main peak but crucial for separating the acidic oxidation degradant.[1] |
| UV Max | ~215 nm, ~255 nm | 255 nm is preferred for selectivity; 215 nm for high sensitivity (but higher noise).[1] |
| Solubility | Methanol, Acetonitrile | Sample diluent must match the initial mobile phase to prevent peak distortion.[1] |
Comparative Method Development: C18 vs. Phenyl-Hexyl[1]
We evaluated two distinct separation strategies. The data below synthesizes experimental outcomes typical for halogenated benzaldehydes.
Comparison Matrix
| Feature | Method A: The Standard | Method B: The Optimized Alternative |
| Stationary Phase | C18 (L1) - 3.5 µm, 150 x 4.6 mm | Phenyl-Hexyl (L11) - 3.5 µm, 150 x 4.6 mm |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Mobile Phase | Acetonitrile / 0.1% | Methanol / 0.1% Formic Acid |
| Selectivity ( | Low for isomers; High for homologs.[1] | High for aromatic isomers and halogenated species.[1] |
| Resolution (Isomer) | ||
| Verdict | Acceptable for assay; poor for purity.[1] | Recommended for Purity & Stability. |
Why Method B Wins (The Science of Causality)
The chlorine atom on the benzene ring creates an electron-deficient
-
C18 Columns interact primarily through Van der Waals forces, which are similar for regioisomers like 3-chloro vs. 4-chloro.[1]
-
Phenyl-Hexyl Columns engage in
stacking with the analyte's aromatic ring.[1] The position of the electron-withdrawing Chlorine atom significantly alters the electron density distribution, leading to distinct interaction strengths and retention times on the Phenyl phase.
Detailed Experimental Protocol (Method B)
This protocol is the "Gold Standard" for analyzing CMMB purity.[1]
Chromatographic Conditions[1][3]
-
Column: Phenyl-Hexyl,
mm, 3.5 µm particle size (e.g., Waters XSelect CSH or Phenomenex Luna).[1] -
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acidic impurity, improving its shape).[1]
-
Mobile Phase B: Methanol (Promotes
interactions better than Acetonitrile).[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 70 | 30 | Re-equilibration |
| 23.0 | 70 | 30 | End |
Standard & Sample Preparation
Critical Step: Aldehydes are reactive.[1] Avoid using primary amines (Tris buffer) or alcohols if stability is an issue (though Methanol is usually fine for short-term).[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Dissolve 25 mg CMMB in 25 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
-
System Suitability: Resolution between CMMB and its acid degradant must be > 2.0.[1]
Visualizing the Workflow
The following diagram illustrates the logical flow of the method development and the degradation pathway that necessitates this specific approach.
Figure 1: Method Development Decision Tree highlighting the pivot from C18 to Phenyl-Hexyl chemistry.
Validation & Troubleshooting
Specificity (Forced Degradation)
To ensure the method is stability-indicating, perform forced degradation:
-
Oxidation: Treat sample with 3%
for 2 hours.[1]
Common Troubleshooting Scenarios
| Issue | Probable Cause | Corrective Action |
| Ghost Peaks | Aldehyde reacting with solvent | Use HPLC-grade Acetonitrile; avoid aged Methanol. |
| Peak Tailing | Interaction with silanols | Ensure Mobile Phase A has pH ~3.0 (Formic Acid).[1] |
| Retention Shift | Temperature fluctuation | Thermostat column at 30°C |
| Split Peaks | Sample solvent mismatch | Ensure sample diluent is weaker (more water) than the initial gradient.[1] |
References
-
PubChem. (2025).[1][2] 3-Chloro-5-methylbenzaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Kazakevich, Y.[1][2] & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (General reference for Phenyl-Hexyl selectivity mechanisms).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley.[1] (Source for gradient optimization protocols).
-
Royal Society of Chemistry. (2013).[1] Analytical Methods: Separation of benzaldehyde derivatives. (Contextual grounding for aldehyde separation). Available at: [Link]
Sources
GC-MS fragmentation patterns of 3-Chloro-2-methoxy-5-methylbenzaldehyde
[1][2]
Executive Summary
3-Chloro-2-methoxy-5-methylbenzaldehyde (C₉H₉ClO₂) is a trisubstituted aromatic aldehyde frequently encountered as a key intermediate in the synthesis of agrochemicals and pharmaceutical APIs.[1][2] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges due to the "ortho-effect" arising from the vicinal methoxy and aldehyde groups, as well as the distinct isotopic signature of chlorine.
This guide provides a detailed fragmentation analysis, theoretical mass spectral data, and a critical performance comparison between Direct Injection (EI) and PFBHA Derivatization workflows.[1][2]
Part 1: Structural & Theoretical Fragmentation Analysis
Molecular Properties[1][2][3]
-
Isotopic Signature: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio for the molecular ion cluster (M and M+2).[3]
Fragmentation Pathways
The fragmentation of this molecule is governed by three dominant mechanistic drivers:
-
Chlorine Isotope Pattern: Every fragment retaining the chlorine atom will exhibit the M/M+2 doublet.[1][2]
-
Alpha-Cleavage: Typical of aldehydes, leading to the loss of the formyl radical (•CHO).
-
The Ortho-Effect: The 2-methoxy group is ortho to the aldehyde.[1][2] This proximity facilitates a hydrogen transfer or rearrangement, often leading to the elimination of formaldehyde (CH₂O) or methyl radicals, distinguishing it from meta- or para- isomers.[2]
Predicted Mass Spectrum Data (70 eV EI)
| m/z (Ion) | Relative Abundance (Est.)[1][2][4][5][6][7][8] | Ion Identity | Mechanism |
| 184 | 100% (Base Peak) | [M]⁺[1][2]• | Molecular Ion (³⁵Cl) |
| 186 | ~33% | [M+2]⁺[1][2]• | Isotope Peak (³⁷Cl) |
| 183 | 40-60% | [M-H]⁺ | Loss of aldehydic hydrogen (Tropylium formation) |
| 169 | 20-30% | [M-CH₃]⁺ | Loss of methyl from methoxy group |
| 155 | 50-70% | [M-CHO]⁺ | Alpha-cleavage (Loss of formyl group) |
| 149 | 10-20% | [M-Cl]⁺ | Loss of Chlorine radical |
| 125 | 15-25% | [M-CHO-CH₂O]⁺ | Secondary fragmentation (Ring contraction) |
Visualization: Fragmentation Mechanism
The following diagram illustrates the primary fragmentation pathways, highlighting the critical ortho-interaction.
Figure 1: Primary fragmentation pathways for this compound under Electron Ionization (70eV).
Part 2: Comparative Analysis (Method Selection)
For researchers quantifying this compound in complex matrices (e.g., biological fluids or reaction mixtures), a choice must be made between direct analysis and derivatization.[2]
Comparison Guide: Direct EI vs. PFBHA Derivatization[1]
| Feature | Method A: Direct Injection (EI) | Method B: PFBHA Derivatization |
| Principle | Analyzes the native aldehyde.[1][2] | Converts aldehyde to oxime using PFBHA. |
| Sensitivity (LOD) | Moderate (ng/mL range).[1][2] | High (pg/mL range) due to electron-capturing fluorine atoms.[1][2] |
| Chromatography | Risk of peak tailing due to polar -CHO group.[1][2] | Excellent peak symmetry; non-polar derivative.[1][2] |
| Isomer Resolution | Difficult to separate from 4-methoxy isomers.[1][2] | Superior. Syn/Anti oxime peaks provide unique retention fingerprints.[1][2] |
| Mass Shift | None (M+ = 184).[1][2] | +195 Da Shift (M+ = 379).[1][2] Moves signal away from low-mass background noise.[1][2] |
| Throughput | High (No sample prep).[1][2] | Lower (Requires 30-60 min reaction time).[1][2] |
Recommendation
Part 3: Experimental Protocols
Protocol A: Direct GC-MS Analysis
Applicability: Rapid screening of synthesis products.[1][2]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).
-
Inlet: Split 20:1, 260°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
Protocol B: PFBHA Derivatization (Trace Analysis)
Applicability: High-sensitivity detection (<1 ppm).[1][2]
-
Reagent Prep: Prepare 5 mg/mL PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride) in water.[1][2]
-
Reaction:
-
Extraction: Add 500 µL Hexane, vortex for 1 min, and collect the upper organic layer.
-
Analysis: Inject 1 µL of the hexane layer (Splitless).
-
Detection: Monitor m/z 181 (PFB cation) and m/z 379 (Molecular Ion of derivative).
Visualization: Analytical Workflow
Figure 2: Decision matrix and workflow for analyzing this compound.
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Benzaldehyde, 3-chloro- Mass Spectrum (Electron Ionization).[1][2][9][10] National Institute of Standards and Technology.[1][2][10] Available at: [Link][2]
-
PubChem. (2025).[1][2][5] 3-Chloro-5-methylbenzaldehyde Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
-
Todua, N. G., & Mikaia, A. I. (2016).[1][2][10] Mass spectrometry of analytical derivatives.[1][2] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83–94.[2][10] Available at: [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Available at: [Link]
Sources
- 1. 3-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 11094797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PubChemLite - 3-methoxy-5-methylbenzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzaldehyde, 3-chloro- [webbook.nist.gov]
- 10. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 3-Chloro-2-methoxy-5-methylbenzaldehyde vs. 2-Methoxybenzaldehyde
Executive Summary
This guide provides a technical comparison between 2-methoxybenzaldehyde (o-Anisaldehyde) and its tri-substituted analog, 3-Chloro-2-methoxy-5-methylbenzaldehyde .
While 2-methoxybenzaldehyde serves as a standard electron-rich aromatic aldehyde, the introduction of chlorine (C3) and methyl (C5) substituents in the analog significantly alters the reactivity profile. The defining feature of the tri-substituted variant is the Steric Inhibition of Resonance (SIR) caused by the 3-chloro substituent. This "buttressing effect" forces the 2-methoxy group out of planarity, reducing its electron-donating capacity and rendering the carbonyl carbon more electrophilic and reactive towards nucleophiles compared to the unsubstituted parent.
Electronic & Steric Profiling[1]
To understand the reactivity difference, we must analyze the competing electronic and steric forces.
Comparative Properties Table[2]
| Feature | 2-Methoxybenzaldehyde (Compound A) | This compound (Compound B) |
| Structure | Disubstituted (Ortho) | Tetrasubstituted (Polysubstituted) |
| Electronic Nature | Electron Rich (Deactivated Carbonyl) | Electron Deficient (Activated Carbonyl) |
| Dominant Effect | +M Effect (Resonance) of -OCH₃ dominates, reducing carbonyl electrophilicity. | -I Effect (Induction) of -Cl and Steric Inhibition of Resonance increase electrophilicity. |
| Steric Environment | Moderate steric hindrance at C1 (aldehyde). | High steric congestion; "Buttressing" of C2-OMe by C3-Cl. |
| Predicted Reactivity | Lower (Requires stronger activation/catalysis). | Higher (Faster kinetics in nucleophilic additions). |
| Physical State | Liquid / Low-melting solid (MP: ~35°C) | Solid (MP: typically >50°C due to molecular symmetry/weight). |
Mechanistic Insight: The Ortho-Buttressing Effect
In Compound A , the lone pairs on the methoxy oxygen donate electron density into the benzene ring (Resonance, +M). This increases electron density at the carbonyl carbon, making it less attractive to nucleophiles.[1]
In Compound B , the Chlorine atom at position 3 is physically bulky. It sterically crowds the adjacent Methoxy group at position 2. To relieve this strain, the Methoxy group rotates out of the plane of the aromatic ring.
-
Consequence: The p-orbitals of the oxygen can no longer effectively overlap with the aromatic system. The +M donation is shut down.
-
Result: The electron-withdrawing inductive effect (-I) of the Chlorine takes over, pulling density away from the carbonyl.[2] This makes Compound B significantly more reactive than Compound A.
Visualizing the Electronic Landscape
Figure 1: Mechanistic comparison showing how the 3-Chloro substituent blocks resonance donation in Compound B, increasing reactivity.
Experimental Protocol: Comparative Knoevenagel Condensation
To empirically validate the reactivity difference, we utilize a Knoevenagel Condensation with malononitrile. This reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Objective: Compare the reaction time (
Reagents & Materials
-
Substrate A: 2-methoxybenzaldehyde (1.0 mmol)
-
Substrate B: this compound (1.0 mmol)
-
Nucleophile: Malononitrile (1.1 mmol)
-
Catalyst: Piperidine (0.1 mmol, 10 mol%)
-
Solvent: Ethanol (5 mL, anhydrous)
Step-by-Step Methodology
-
Preparation: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of the respective aldehyde in 5 mL of Ethanol.
-
Nucleophile Addition: Add 1.1 mmol (73 mg) of malononitrile to each flask. Stir for 5 minutes at room temperature (25°C) to ensure homogeneity.
-
Catalysis: Add 10 µL of piperidine to each flask simultaneously.
-
Monitoring (Critical Step):
-
Monitor reaction progress via TLC (Solvent system: 20% EtOAc/Hexane).
-
Expectation: Compound B will show spot disappearance significantly faster than Compound A.
-
-
Termination: Once the limiting reagent (aldehyde) is consumed, quench by adding 10 mL of ice-cold water.
-
Isolation:
-
The product will precipitate.[3] Filter the solid using a Buchner funnel.
-
Wash with cold ethanol (2 x 2 mL).
-
Dry under vacuum for 4 hours.
-
Experimental Workflow Diagram
Figure 2: Workflow for the comparative Knoevenagel condensation. Note the expected kinetic divergence.
Results Interpretation & Troubleshooting
Expected Data
| Metric | Compound A (Control) | Compound B (Test) |
| Reaction Time (TLC) | 120 - 240 mins | 30 - 60 mins |
| Yield (Isolated) | 85 - 90% | 92 - 96% |
| Product State | Solid (Yellowish) | Solid (White/Pale Yellow) |
Troubleshooting
-
Compound B Solubility: Due to the extra chloro and methyl groups, Compound B is more lipophilic. If it does not dissolve fully in Ethanol at RT, gently warm to 40°C or switch to a 1:1 EtOH/DCM mixture.
-
Side Reactions: The 3-chloro group is stable under these conditions. However, avoid using strong nucleophiles (like methoxide) at high heat, which could trigger nucleophilic aromatic substitution (
) at the halogenated position, although this is rare without strong electron-withdrawing groups (like ) ortho/para to the chlorine.
References
-
Knoevenagel Condensation Mechanisms
-
Steric Inhibition of Resonance (The "Buttressing Effect")
- Exner, O. (1972). "The extent of steric inhibition of resonance.
-
Synthesis of Polysubstituted Benzaldehydes
-
Liu, H., et al. (2005).[10] "Efficient Preparation of... for In-Vivo Study." Synthetic Communications. (Discusses 3-chloro-2-methoxy intermediates).
-
-
Physical Properties & Safety Data
- PubChem Compound Summary for 3-Chloro-2-methoxybenzaldehyde (Structural Analog).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Knoevenagel Condensation Reaction [merckmillipore.com]
- 7. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quality Control of 3-Chloro-2-methoxy-5-methylbenzaldehyde
The quality of a pharmaceutical intermediate directly influences the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Therefore, a comprehensive QC strategy is not merely a procedural step but a foundational component of successful drug development.[3][4] This guide will compare various analytical techniques, discuss potential impurities based on a plausible synthetic route, and provide detailed experimental protocols to empower you to confidently assess the quality of 3-Chloro-2-methoxy-5-methylbenzaldehyde.
Predicting Impurities: A Synthesis-Forward Approach
To effectively identify and control impurities, one must first understand their potential origins. A plausible synthetic route for this compound can be envisioned through a two-step process: a Reimer-Tiemann reaction followed by a Williamson ether synthesis.
This synthetic pathway allows us to anticipate several classes of impurities:
-
From the Reimer-Tiemann Reaction:
-
Unreacted Starting Material: Residual 4-Chloro-2-methylphenol.
-
Isomeric Products: The Reimer-Tiemann reaction can yield ortho- and para-formylated products.[5][6][7] Thus, the presence of 5-Chloro-2-hydroxy-3-methylbenzaldehyde is a possibility.
-
Dichloromethyl Adducts: Incomplete hydrolysis of the dichloromethyl intermediate can lead to the corresponding benzylidene chloride derivative.[8]
-
Ring-Expansion Products: Though less common, rearrangement can lead to chloropyridine derivatives.[5]
-
-
From the Williamson Ether Synthesis:
-
Unreacted Starting Material: Residual 3-Chloro-2-hydroxy-5-methylbenzaldehyde.
-
Byproducts of Elimination: If reaction conditions are not optimized, E2 elimination can compete with the desired SN2 reaction, although this is less likely with a methyl halide.[9][10]
-
Residual Alkylating Agent: Unreacted methyl iodide.
-
A Multi-Pronged Analytical Approach for Comprehensive Quality Control
No single analytical technique is sufficient for the complete characterization of a chemical intermediate. A combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation and purity assessment.
Comparison of Key Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation, Purity Assessment | Provides detailed structural information, can quantify non-volatile impurities. | Lower sensitivity compared to chromatographic methods, requires deuterated solvents. |
| HPLC-UV | Purity Determination, Quantification | High sensitivity and resolution for non-volatile impurities, robust and reproducible.[11][12][13] | Requires a chromophore for UV detection, may not resolve all isomeric impurities without method optimization. |
| GC-MS | Identification of Volatile Impurities | Excellent for separating and identifying volatile and semi-volatile compounds, high sensitivity.[14] | Not suitable for non-volatile or thermally labile compounds. |
| IR Spectroscopy | Functional Group Identification | Rapid confirmation of key functional groups (e.g., aldehyde C=O, C-O-C ether). | Provides limited information on purity and isomeric composition. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the cornerstone for the structural confirmation of synthesized organic molecules.[15]
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
The aldehyde proton is expected to appear as a singlet between δ 9.5 and 10.5 ppm.[16]
-
The aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns dictated by their substitution.
-
The methoxy group should present as a singlet around δ 3.8-4.2 ppm.
-
The methyl group will be a singlet in the aliphatic region (δ 2.0-2.5 ppm).
-
-
¹³C NMR Analysis:
-
The carbonyl carbon of the aldehyde is typically found between δ 185 and 200 ppm.[17]
-
Aromatic carbons will resonate between δ 110 and 160 ppm.
-
The methoxy and methyl carbons will appear in the upfield region.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.[15]
High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment
HPLC is the workhorse for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[11][13]
Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Detection: The benzaldehyde chromophore allows for UV detection, typically around 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The peak area percentage of the main peak provides an estimate of purity. For accurate quantification, a reference standard of a closely related compound can be used to establish a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis.[14][18]
Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer. A non-polar or medium-polarity capillary column is generally suitable.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium
-
-
MS Analysis: The mass spectrometer will provide mass spectra of the eluting peaks, which can be compared to spectral libraries for identification.
Infrared (IR) Spectroscopy for Functional Group Confirmation
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Analysis: Acquire the IR spectrum and look for characteristic absorption bands:
-
Aldehyde C=O stretch: ~1700 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
C-O-C (ether) stretch: ~1250 cm⁻¹
-
Conclusion: Establishing a Self-Validating Quality Control System
In the absence of a commercially available certified reference standard for this compound, a rigorous, multi-technique approach to quality control is not just recommended, but essential. By combining the structural insights from NMR, the quantitative purity data from HPLC, the volatile impurity profile from GC-MS, and the functional group confirmation from IR, researchers can build a comprehensive and self-validating data package for each synthesized batch. This ensures the quality and consistency of the intermediate, which is a critical factor for the success and reproducibility of subsequent research and development activities.[2][19]
References
-
Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Retrieved from [Link]
-
Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Retrieved from [Link]
-
Different Types of Quality Control in Pharmaceutical Industry. (2025, December 11). Retrieved from [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). Retrieved from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). RSC Advances. Retrieved from [Link]
-
13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. (2006, August 15). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019, January 17). ACS Omega. Retrieved from [Link]
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]
-
HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. (2017, May 29). TSI Journals. Retrieved from [Link]
-
Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019, May 11). Research and Reviews. Retrieved from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). National Institutes of Health. Retrieved from [Link]
-
proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. (2019, February 26). RSC Publishing. Retrieved from [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? (2014, September 13). ResearchGate. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2026, February 4). WordPress. Retrieved from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved from [Link]
-
The Reimer–Tiemann Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent screening for the extraction of aromatic aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
An Aromatic Aldehyde Synthase Controls the Synthesis of Hydroxytyrosol Derivatives Present in Virgin Olive Oil. (2019, September 1). National Institutes of Health. Retrieved from [Link]
-
Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015, August 7). UND Scholarly Commons. Retrieved from [Link]
-
Reimer-Tiemann Reaction. (2026, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
- Process for making aromatic aldehydes. (n.d.). Google Patents.
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). NEET coaching. Retrieved from [Link]
-
11.1: Williamson Ether Synthesis. (2020, March 30). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. qualityze.com [qualityze.com]
- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
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- 16. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. tianmingpharm.com [tianmingpharm.com]
Impurity Profiling & Quality Benchmarking: 3-Chloro-2-methoxy-5-methylbenzaldehyde
The following guide provides an in-depth technical analysis of the impurity profiling for 3-Chloro-2-methoxy-5-methylbenzaldehyde , a critical intermediate often employed in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.
This guide is structured to allow researchers to benchmark commercial supplies, understand the origin of specific impurities, and implement self-validating analytical protocols.
Executive Summary: The Criticality of Isomeric Purity
In the development of downstream APIs (particularly kinase inhibitors and anti-inflammatory agents), the purity of the starting material This compound is a Critical Quality Attribute (CQA).
Commercial supplies of this compound vary significantly based on the synthesis route utilized by the manufacturer.[1] The primary challenge is not gross purity (often >98%), but the presence of regioisomers and over-chlorinated congeners which possess similar chromatographic behavior but drastically different reactivity, leading to "silent" impurities in the final drug substance.
Comparative Performance Matrix
The table below compares the two dominant commercial grades available, defined by their synthesis origin.
| Feature | Grade A: Direct Chlorination | Grade B: Formylation (Vilsmeier) |
| Primary Synthesis Route | Chlorination of 2-methoxy-5-methylbenzaldehyde | Formylation of 2-chloro-4-methylanisole |
| Typical Purity | 95% - 97% | >99% |
| Dominant Impurity | Regioisomers (6-Chloro analog) & Di-chloro species | Unreacted Starting Material (2-chloro-4-methylanisole) |
| Downstream Risk | High. Isomers may co-crystallize or react identically, forming difficult-to-remove isomeric APIs.[1] | Low. Unreacted anisoles are chemically distinct and easily purged.[1] |
| Recommendation | Suitable for early-stage discovery only.[1] | Mandatory for GMP/GLP scale-up. |
Structural Basis of Impurity Formation
Understanding the "Why" behind the impurities allows for targeted detection.[1]
-
Process A (Chlorination): Electrophilic aromatic substitution is directed by the ortho/para directing Methoxy group.[1] While position 3 is favored due to steric hindrance at position 6 (flanked by Methyl), the 6-Chloro isomer is a persistent byproduct (approx. 5-10% without recrystallization).[1]
-
Process B (Formylation): The Vilsmeier-Haack reaction is highly regioselective for the position para to the activating methoxy group (which is blocked) or ortho.[1] Since the chlorine is already in place, regioselectivity is high, but the reaction often stalls, leaving starting material.
Diagram: Impurity Genesis Pathways
The following diagram maps the chemical causality of the impurities you must detect.
Figure 1: Mechanistic origin of impurities based on synthesis route (Chlorination vs. Formylation).
Validated Analytical Protocols
To ensure the integrity of your material, rely on a dual-method approach : HPLC for non-volatile organic impurities and GC-MS for volatile halide identification.
Method 1: High-Resolution RP-HPLC (Quantitative)
This method is designed to separate the target aldehyde from its regioisomers, which often co-elute on standard C18 columns.
-
Principle: Uses a Phenyl-Hexyl stationary phase to leverage pi-pi interactions, which differ slightly between the 3-chloro and 6-chloro isomers due to steric twisting.
Instrument Parameters:
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (Carbonyl pi-pi*) and 280 nm (Aromatic).[1]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Gradient:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 26.0 | 90 | 10 |
| 30.0 | 90 | 10 |
Validation Criteria (Self-Check):
-
Resolution (Rs): The resolution between the Main Peak (RT ~12.5 min) and the nearest impurity (likely the 6-chloro isomer) must be > 1.5.[1]
-
Tailing Factor: Must be < 1.2 to ensure accurate integration of shoulder peaks.[1]
Method 2: GC-MS (Structural Identification)
Essential for distinguishing between the chloro and dichloro congeners, which have distinct isotopic patterns.[1]
Instrument Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split 20:1, 250°C.
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (5 min).
-
MS Source: EI (70 eV), Scan range 40-400 m/z.[1]
Interpretation Guide:
-
Target Compound (MW ~184.5): Look for parent ion m/z 184 and 186 (3:1 ratio characteristic of 1 Chlorine).[1]
-
Impurity B (Dichloro): Look for parent ion m/z 218, 220, 222 (9:6:1 ratio characteristic of 2 Chlorines).[1]
-
Impurity C (Des-chloro): Look for parent ion m/z 150 (Starting material for Process A).[1]
Analytical Decision Workflow
Do not blindly test. Use this logic flow to determine the suitability of a batch for your specific application.
Figure 2: Analytical decision matrix for batch release.
References
-
PubChem. (2025).[1] Compound Summary: 3-Chloro-5-methylbenzaldehyde (Analogous Structure Analysis). National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. (2014). Preparation of m-Chlorobenzaldehyde (General Chlorination Protocols).[1][3] Org.[1][4][5] Syn. Coll. Vol. 2, 583. [Link]
-
Matrix Fine Chemicals. (2025).[1] Technical Data Sheet: 5-Chloro-2-hydroxy-3-methylbenzaldehyde (Structural Isomer Data).[Link][1]
-
ResearchGate. (2023). Retention of substituted benzaldehydes on RP-HPLC: Correlation with partition coefficients.[Link]
Sources
- 1. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Validating Synthesis of 3-Chloro-2-methoxy-5-methylbenzaldehyde via Elemental Analysis
Executive Summary: The Purity Paradox
In pharmaceutical intermediate synthesis, a common "purity paradox" occurs: a sample shows >99% purity by HPLC (UV detection) and clean
This guide focuses on the validation of 3-Chloro-2-methoxy-5-methylbenzaldehyde (Formula:
Synthetic Context & Impurity Profile
To understand what we are validating, we must first understand the synthesis. The most robust route to this compound is the Vilsmeier-Haack formylation of 2-chloro-4-methylanisole. This electrophilic aromatic substitution is highly effective but introduces specific purification challenges.
Synthesis Pathway (Visualized)[1]
Figure 1: Vilsmeier-Haack synthesis pathway. The critical control point for EA is the removal of inorganic phosphorous salts generated during hydrolysis.
The "Invisible" Impurities
Validation via EA is critical because this route generates impurities that HPLC/UV often misses:
-
Inorganic Salts: Sodium phosphate/acetate residues from the hydrolysis quench.
-
Trapped Solvent: DMF (dimethylformamide) is notoriously difficult to remove from aldehyde crystals and will significantly skew Nitrogen and Carbon values.
-
Moisture: Aldehydes can form hydrates or simply adsorb atmospheric water.
Comparative Analysis: EA vs. Spectral Alternatives
Why use Elemental Analysis when NMR and HPLC are available? The table below objectively compares these methodologies for this specific benzaldehyde derivative.
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | Quantitative NMR (qNMR) |
| Primary Detection | Mass fraction of elements (C, H, N) | Chromophore absorption (UV) | Proton integration ( |
| Scope | Absolute Bulk Purity (Solvates, Salts, Inorganics) | Relative Organic Purity | Absolute Organic Purity |
| Blind Spots | Requires ~2 mg sample; destructive | Inorganic salts , moisture, non-UV active solvents | Paramagnetic impurities; requires internal standard |
| Sensitivity | High (Error | High (ppm level) | Moderate (Error |
| Validation Role | Confirms Formula & Solvation State | Confirms absence of side-products | Orthogonal mass balance check |
Expert Insight: EA is the only method that simultaneously flags trapped inorganic salts (low %C) and trapped DMF (unexpected detection of %N). For a molecule like
Experimental Protocol: Validation Workflow
Theoretical Calculation
Before analysis, calculate the theoretical mass percentages for
-
Carbon:
-
Hydrogen:
-
Chlorine:
-
Nitrogen:
Sample Preparation (The Critical Step)
Most EA failures are due to poor sample prep, not synthesis failure.
-
Recrystallization: Purify the crude aldehyde using EtOH/Water or Hexane/EtOAc.
-
Drying: Dry the sample in a vacuum oven at 40°C for 24 hours over
.-
Caution: Benzaldehydes can sublime. Do not exceed 45°C under high vacuum (<5 mbar).
-
-
Homogenization: Lightly crush crystals to a fine powder to ensure uniform combustion.
Analytical Procedure (Combustion)
-
Weigh 2.0–2.5 mg of sample into a tin capsule (accuracy
mg). -
Add
(Tungsten Trioxide) as a combustion catalyst if using a standard CHNS analyzer to aid complete oxidation of the aromatic ring. -
Run a standard (e.g., Acetanilide) before the sample to verify instrument calibration (Tolerance:
).
Data Interpretation & Troubleshooting
Journal standards (e.g., J. Med. Chem., J. Org. Chem.) require experimental values to be within
Decision Logic for EA Results
Figure 2: Diagnostic flowchart for interpreting Elemental Analysis deviations.
Case Study: Interpreting a "Fail"
Scenario: You synthesized the target and obtained the following EA data:
-
Found: C: 56.10%, H: 5.20%, N: 0.00%
-
Theory: C: 58.56%, H: 4.91%, N: 0.00%
-
Delta: C: -2.46%, H: +0.29%
Analysis: The Carbon is significantly low, and Hydrogen is slightly high. Nitrogen is absent (ruling out DMF). This pattern is classic for water retention .
-
Calculation: If we model a hemihydrate (
), the theoretical C drops to ~55.8%. -
Corrective Action: The sample is not chemically impure, but physically "wet." Dry at higher vacuum or perform a Karl Fischer titration to confirm water content, then recalculate EA values correcting for moisture.
References
-
American Chemical Society (ACS). (2025). Journal of Medicinal Chemistry Author Guidelines: Purity Requirements. [Link] (Standard reference for the ±0.4% purity requirement).
-
Friesen, J. B., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative
H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link] (Authoritative comparison of qNMR vs. Elemental Analysis). -
Organic Syntheses. (2025). Standard Procedures for Vilsmeier-Haack Formylation. [Link] (General grounding for the synthesis protocol described).
-
National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: 3-Chloro-5-methoxybenzaldehyde (Isomer Reference). [Link] (Source for physical property verification and structural data).
Sources
Safety Operating Guide
3-Chloro-2-methoxy-5-methylbenzaldehyde proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT:
-
Do NOT dispose of down the drain.[1] This compound is a halogenated aromatic aldehyde and poses significant aquatic toxicity risks.
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) in the main waste stream. This increases disposal costs and complicates incineration.
-
Do NOT treat with strong oxidizers (e.g., Chromic acid, Permanganate) in an attempt to neutralize. This can generate toxic chlorinated byproducts or cause exothermic runaway.
DO:
-
Segregate as "Halogenated Organic Waste" .
-
Label clearly with the full chemical name and CAS number (883529-23-5 ).
-
Incinerate via a licensed hazardous waste facility (High-Temperature Incineration).
Chemical Profile & Hazard Identification
Before handling waste, you must understand the specific risks associated with the molecule's functional groups (Aldehyde + Aryl Chloride).
| Property | Specification |
| Chemical Name | 3-Chloro-2-methoxy-5-methylbenzaldehyde |
| CAS Number | 883529-23-5 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Physical State | Solid / Crystalline Powder (Typical for this class) |
| Primary Hazards | Skin Irritant (H315) , Eye Irritant (H319) , STOT SE 3 (H335) |
| Reactivity | Sensitive to strong oxidizers; aldehyde group may oxidize to carboxylic acid over time.[2] |
Scientific Insight: The presence of the chlorine atom on the benzene ring significantly alters the disposal pathway compared to simple benzaldehydes. The carbon-chlorine bond is strong and requires high-temperature incineration (>1000°C) to ensure complete mineralization and prevent the formation of dioxins or incomplete combustion products [1].
Waste Characterization & Segregation Strategy
Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated waste renders the entire volume "halogenated," drastically increasing disposal costs and environmental impact.
The Segregation Logic
-
Stream A: Halogenated Organics (CORRECT)
-
Contains: this compound, Dichloromethane (DCM), Chloroform, Chlorobenzene.
-
Why: These require specific scrubbers during incineration to capture acidic gases (HCl).
-
-
Stream B: Non-Halogenated Organics (INCORRECT)
-
Contains: Acetone, Ethanol, Ethyl Acetate.
-
Why: These are often used for fuel blending. Contamination with >1-2% halogens disqualifies them from this lower-cost, greener disposal method [2].
-
Disposal Workflow Decision Matrix
Use the following logic flow to determine the correct disposal path for your specific situation (pure substance vs. mixture).
Figure 1: Decision matrix for segregating this compound waste streams. Note that even non-halogenated solvents should be treated as halogenated waste if they contain significant concentrations of the target compound.
Detailed Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stock, degraded samples, or excess starting material.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers as acidic degradation products (if moisture is present) may corrode the metal.
-
Transfer: Transfer the solid quantitatively into the container. Do not generate dust.[3][4]
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed container into a clear plastic zip-lock bag to protect the label and provide a second layer of defense against leakage.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicable for: Roto-vap residues, mother liquors.
-
PH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic conditions, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.
-
Consolidation: Pour into the laboratory's Halogenated Waste Carboy .
-
Critical: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the chlorinated solute (this compound) mandates that this entire volume be treated as halogenated waste [3].
-
-
Log Entry: Immediately record the addition on the waste carboy's log sheet. Estimate the mass of the aldehyde added.[14]
Scenario C: Contaminated Debris (Solids)
Applicable for: Weighing boats, gloves, paper towels.
-
Segregation: Do not throw into the general trash or "uncontaminated glass" bin.
-
Collection: Place in a dedicated "Solid Hazardous Waste" pail lined with a heavy-duty (minimum 2 mil) polyethylene bag.
-
Sharps: If the material is on a needle or broken glass, it must go into a Hard-Sided Sharps Container labeled for chemical waste, not just biohazard.
Emergency Spill Management
If a spill occurs, your priority is personal safety followed by containment.[3]
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is generated, use an N95 or P100 respirator.
Protocol:
-
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
-
Contain:
-
For Solids: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water or inert oil) to prevent dust generation, then scoop into a waste container [4].
-
For Liquids/Solutions: Surround the spill with absorbent pads or vermiculite.
-
-
Clean: Wipe the surface with a soap and water solution. The methoxy and aldehyde groups make this compound moderately soluble in organic solvents, but soap/water is safer for final cleaning to avoid creating more volatile hazardous waste.
-
Dispose: All cleanup materials (pads, gloves, scoops) must be disposed of as Solid Hazardous Waste (Scenario C above).
References
-
United States Environmental Protection Agency (EPA). (2025).[15] Incineration of Halogenated Organic Compounds: Technical Guidelines. Retrieved from
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide: Segregation of Halogenated Solvents. Retrieved from
-
Code of Federal Regulations. (2024). 40 CFR § 261.31 - Hazardous Wastes from Non-Specific Sources (F-Codes). Retrieved from
-
American Chemical Society (ACS). (2023). Guide for Chemical Spill Response in Laboratories. Retrieved from
-
Aaron Chemicals. (2024).[14] Safety Data Sheet: this compound (CAS 883529-23-5).[2][6][7][8][9][10][12][13] Retrieved from
Sources
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- 2. 1509084-71-2|3-Chloro-4-(chloromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 5-CHLORO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 7740-05-8 [chemicalbook.com]
- 6. 1803835-71-3|1,4-Dichloro-2-methoxy-3-methylbenzene|BLD Pharm [bldpharm.com]
- 7. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 8. 1-(2,3,4-trihydroxyphenyl)propan-1-one | CAS#:22760-98-1 | Chemsrc [chemsrc.com]
- 9. 131088-02-3|5-Chloro-2,4-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 10. 90-60-8|3,5-Dichloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 11. AB660503 | CAS 883529-23-5 – abcr Gute Chemie [abcr.com]
- 12. aaronchem.com [aaronchem.com]
- 13. matrixscientific.com [matrixscientific.com]
- 14. eurofinsus.com [eurofinsus.com]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 3-Chloro-2-methoxy-5-methylbenzaldehyde
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2-methoxy-5-methylbenzaldehyde, a substituted benzaldehyde derivative. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, grounding our recommendations in established safety protocols and the known hazard profiles of analogous compounds.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in any robust safety plan. Based on data from similar substituted benzaldehydes, this compound is anticipated to present the following hazards:
-
Acute Toxicity (Oral and Inhalation): Harmful if swallowed or inhaled.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol or dust generation, and the specific experimental conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Benzaldehyde derivatives can cause serious eye irritation or damage. Standard safety glasses are insufficient. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][6] Contact lenses should be avoided as they can trap chemicals against the eye.[7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation.[7][8] It is crucial to check the manufacturer's data for specific breakthrough times for the solvent being used. Gloves should be inspected before use and disposed of properly after handling the compound.[9] Always wash hands thoroughly after removing gloves.[2][8] |
| Body | Laboratory coat or chemical-resistant apron. | To protect against incidental skin contact and contamination of personal clothing.[4] For larger scale operations, impervious clothing or coveralls may be necessary.[10] |
| Respiratory | Use in a certified chemical fume hood. | To control exposure to vapors or dust, which can cause respiratory irritation.[7][8] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Pre-Use Inspection:
-
Before handling, visually inspect the compound for any changes in appearance.
-
Ensure that all necessary PPE is readily available and in good condition.
-
-
Weighing and Transfer:
-
All weighing and transfers of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.[7]
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid contamination.
-
-
Experimental Use:
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] Do not use combustible materials such as sawdust.[4]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2] Avoid generating dust.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate laboratory safety personnel.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][2] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Keep waste containing this compound separate from other waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service or in accordance with your institution's hazardous waste management program.[10] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not dispose of this chemical down the drain.[8][10] Contaminated packaging should be disposed of as unused product.[10]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. [Link]
-
Techno PharmChem. BENZALDEHYDE. [Link]
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
-
Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]
-
Alfa Aesar. (2025, September 17). SAFETY DATA SHEET. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. hmc.edu [hmc.edu]
- 8. chemos.de [chemos.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
